Product packaging for Pirbenicillin(Cat. No.:CAS No. 55975-92-3)

Pirbenicillin

Cat. No.: B1242104
CAS No.: 55975-92-3
M. Wt: 510.6 g/mol
InChI Key: WRFCGBVLTRJBKN-QSNWEANLSA-N
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Description

Pirbenicillin is a semisynthetic penicillin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
RN given refers to (2S-(2 alpha,5 alpha,6 beta))-isomer;  structure
See also: this compound Sodium (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26N6O5S B1242104 Pirbenicillin CAS No. 55975-92-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55975-92-3

Molecular Formula

C24H26N6O5S

Molecular Weight

510.6 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C24H26N6O5S/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35)/t16-,17-,18+,22-/m1/s1

InChI Key

WRFCGBVLTRJBKN-QSNWEANLSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C

Other CAS No.

55975-92-3

Synonyms

6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid
CP-33,994
CP-33994-2
pirbenicillin
pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer
pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome

Origin of Product

United States

Foundational & Exploratory

Pirbenicillin's Assault on the Bacterial Cell Wall: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of pirbenicillin, a semisynthetic penicillin antibiotic, with a specific focus on its interaction with and disruption of the bacterial cell wall. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and bacterial physiology.

Executive Summary

This compound exerts its bactericidal effect by inhibiting the final and crucial step of peptidoglycan synthesis in bacterial cell walls. This inhibition is achieved through the covalent binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains. The disruption of this process leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and death. This guide will elaborate on the molecular interactions, present quantitative efficacy data, detail experimental methodologies for its study, and provide a visual representation of its mechanism.

The Bacterial Cell Wall: A Critical Target

The bacterial cell wall is a vital external structure that provides rigidity, maintains cell shape, and protects against osmotic pressure.[1][2][3] In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[1][4] These glycan chains are cross-linked by short peptide bridges, forming a strong, mesh-like sacculus around the cytoplasmic membrane. The transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), are responsible for catalyzing the formation of these peptide cross-links, a process essential for the integrity and stability of the cell wall.

This compound's Mechanism of Action: A Step-by-Step Breakdown

This compound, as a member of the β-lactam class of antibiotics, structurally mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural similarity allows it to act as a suicide inhibitor of the PBPs. The mechanism can be dissected into the following key steps:

  • Target Recognition and Binding: this compound diffuses across the outer membrane of Gram-negative bacteria (where applicable) and enters the periplasmic space, where it encounters the PBPs located on the inner membrane. It then binds to the active site of the PBP transpeptidase domain.

  • Covalent Acylation: The highly reactive β-lactam ring of this compound is attacked by a serine residue within the active site of the PBP. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.

  • Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan chains.

  • Inhibition of Peptidoglycan Synthesis: With the transpeptidase activity of the PBPs blocked, the final step of cell wall synthesis is halted. This leads to the accumulation of un-cross-linked peptidoglycan precursors and the synthesis of a weakened, structurally unsound cell wall.

  • Cell Lysis: The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, resulting in cell swelling and eventual lysis, leading to bacterial death.

Visualizing the Pathway of Inhibition

The following diagram, generated using the DOT language, illustrates the logical flow of this compound's mechanism of action on the bacterial cell wall.

Pirbenicillin_Mechanism cluster_Cell Bacterial Cell This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to active site Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_Peptidoglycan Catalyzes cross-linking Weakened_Cell_Wall Weakened Cell Wall PBP->Weakened_Cell_Wall Inhibition of cross-linking Peptidoglycan_Precursor Peptidoglycan Precursor (UDP-NAM-pentapeptide) Peptidoglycan_Precursor->PBP Substrate Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis Leads to

This compound's inhibition of peptidoglycan synthesis.

Quantitative Efficacy of this compound

The in vitro activity of this compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound against a range of clinically relevant bacteria.

BacteriumThis compound MIC (µg/mL)Comparator: Carbenicillin MIC (µg/mL)
Pseudomonas aeruginosa12.5 - 2550 - 100
Escherichia coli6.25Comparable to Carbenicillin
Serratia marcescens6.25Comparable to Carbenicillin
Enterobacter cloacae6.25Not specified
Staphylococcus aureusNot specified1

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols for Studying this compound's Mechanism of Action

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Spectrophotometer

Procedure:

  • Prepare Serial Dilutions: Aseptically prepare two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control well containing only broth and inoculum (no antibiotic) and a negative control well containing only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) as observed by the naked eye or measured using a spectrophotometer.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of this compound for bacterial PBPs by measuring its ability to compete with a labeled penicillin for PBP binding.

Materials:

  • Bacterial membrane preparations containing PBPs

  • This compound solutions of varying concentrations

  • Labeled penicillin (e.g., [³H]benzylpenicillin or a fluorescently labeled penicillin like Bocillin-FL)

  • SDS-PAGE apparatus and reagents

  • Fluorography or autoradiography equipment

Procedure:

  • Incubation: Incubate the bacterial membrane preparations with various concentrations of unlabeled this compound for a predetermined time at a specific temperature (e.g., 30 minutes at 30°C).

  • Addition of Labeled Penicillin: Add a fixed, non-saturating concentration of the labeled penicillin to the mixture and incubate for a shorter period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding a saturating concentration of unlabeled penicillin or by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

  • Detection: Visualize the labeled PBPs by fluorography (for radiolabeled penicillin) or by fluorescence imaging (for fluorescently labeled penicillin).

  • Analysis: The intensity of the labeled bands will decrease with increasing concentrations of this compound. The concentration of this compound that causes a 50% reduction in the binding of the labeled penicillin (IC₅₀) can be calculated to determine its relative affinity for the PBPs.

Experimental Workflow Visualization

The following diagram illustrates the workflow for a competitive PBP binding assay.

PBP_Assay_Workflow Start Start Prepare_Membranes Prepare Bacterial Membrane Vesicles Start->Prepare_Membranes Incubate_this compound Incubate Membranes with varying concentrations of this compound Prepare_Membranes->Incubate_this compound Add_Labeled_Penicillin Add Labeled Penicillin (e.g., [3H]benzylpenicillin) Incubate_this compound->Add_Labeled_Penicillin Stop_Reaction Stop Reaction Add_Labeled_Penicillin->Stop_Reaction SDS_PAGE Separate Proteins by SDS-PAGE Stop_Reaction->SDS_PAGE Detection Detect Labeled PBPs (Fluorography/Autoradiography) SDS_PAGE->Detection Analysis Analyze Band Intensity to Determine IC50 Detection->Analysis End End Analysis->End

Workflow for a competitive PBP binding assay.

Conclusion

This compound's potent antibacterial activity stems from its targeted and irreversible inhibition of penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis. This well-defined mechanism of action, coupled with its broad spectrum of activity, underscores its importance in the arsenal of antimicrobial agents. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other β-lactam antibiotics, which is crucial for understanding and overcoming mechanisms of bacterial resistance.

References

Pirbenicillin: An In-depth Technical Guide on its Antibacterial Spectrum Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirbenicillin is a semisynthetic, broad-spectrum penicillin antibiotic.[1][2] This technical guide provides a detailed overview of the antibacterial activity of this compound against a range of clinically relevant Gram-negative bacteria. The document summarizes available quantitative data, outlines detailed experimental protocols for susceptibility testing, and visualizes the mechanism of action and experimental workflows.

Antibacterial Spectrum of this compound

This compound has demonstrated a broad spectrum of activity against various Gram-negative bacteria. Its efficacy has been notably compared to that of carbenicillin, another broad-spectrum penicillin.

Quantitative In Vitro Susceptibility Data

The in vitro activity of this compound against Gram-negative bacteria is summarized in the table below. The data is compiled from various studies and presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Gram-Negative BacteriaNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible at 6.25 µg/mLNotes
Pseudomonas aeruginosa68-3.1[3][4]-67%Activity is inoculum dependent.[3] Median MIC was 3.1 µg/mL with an inoculum of ~10⁵ CFU/mL.
Escherichia coli----58%MIC values are comparable to carbenicillin. Inactive against ampicillin-resistant strains.
Serratia spp.----41%MIC values are comparable to carbenicillin.
Citrobacter spp.-----MIC values are comparable to carbenicillin.
Enterobacter spp.----31%MIC values are comparable to carbenicillin.
Proteus spp.-----Less active than carbenicillin.

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate that specific data was not available in the cited literature.

Studies have shown that this compound has a three- to fourfold greater potency against Pseudomonas aeruginosa compared to carbenicillin, both in vitro and in vivo. However, its activity against Proteus species is reported to be lower than that of carbenicillin. It is also important to note that this compound is inactive against ampicillin-resistant strains of E. coli. The bactericidal concentration of this compound is generally equal to or only two-fold higher than its minimal inhibitory concentration.

Experimental Protocols for Susceptibility Testing

The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through standardized susceptibility testing methods. The following are detailed methodologies for two common assays.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic in a liquid growth medium.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound sodium salt (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Spectrophotometer

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) to a known concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in an initial concentration of 640 µg/mL.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of this compound concentrations (e.g., 640 µg/mL to 0.3125 µg/mL).

    • Leave one well with no antibiotic as a positive growth control and one well with uninoculated broth as a negative sterility control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates: Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye or with the aid of a reading device.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the test organisms are inoculated.

Objective: To determine the MIC of this compound by observing the growth of bacteria on agar plates containing various concentrations of the antibiotic.

Materials:

  • This compound sodium salt (analytical grade)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Inoculator (e.g., a multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.

    • Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

    • For each desired concentration, add 1 part of the corresponding this compound stock solution to 9 parts of molten MHA. Mix thoroughly but gently to avoid air bubbles.

    • Pour the antibiotic-containing agar into sterile petri dishes to a depth of 3-4 mm.

    • Prepare one set of plates without any antibiotic to serve as a growth control.

    • Allow the plates to solidify at room temperature.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. This should be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation of Agar Plates:

    • Using a multipoint replicator, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, including the growth control plate.

    • Allow the inoculum spots to dry completely before inverting the plates for incubation.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or that allows for the growth of only one or two colonies.

Mechanism of Action and Visualizations

This compound, like other penicillin antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity. By binding to and inactivating PBPs, this compound blocks the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.

This compound Mechanism of Action cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Binds to and Inhibits Crosslinking Peptidoglycan Cross-linking Cell_Wall Stable Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Crosslinking Crosslinking->Cell_Wall

Caption: this compound inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins (PBPs).

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the antibacterial spectrum of an antibiotic like this compound using the broth microdilution method.

Antimicrobial Susceptibility Testing Workflow cluster_workflow Broth Microdilution Workflow Start Start: Isolate Bacterial Colony Prepare_Inoculum Prepare 0.5 McFarland Standardized Inoculum Start->Prepare_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate Prepare_Plates Prepare Serial Dilutions of this compound in 96-Well Plates Prepare_Plates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_Results Interpret Interpret Results (Susceptible, Intermediate, Resistant) Read_Results->Interpret End End: Report MIC Value Interpret->End

References

Pirbenicillin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirbenicillin is a semisynthetic penicillin derivative that has demonstrated notable antibacterial activity, particularly against Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the chemical structure and diverse properties of this compound, including its physicochemical characteristics, in vitro antimicrobial activity, and pharmacokinetic profile. Detailed experimental methodologies are provided for key studies, and all quantitative data are summarized in structured tables for comparative analysis. The mechanism of action, involving the inhibition of penicillin-binding proteins and subsequent disruption of bacterial cell wall synthesis, is also elucidated.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as (2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]. Its core structure consists of a β-lactam ring fused to a thiazolidine ring, characteristic of the penicillin class, with a complex acyl side chain responsible for its specific antibacterial spectrum and properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₂₆N₆O₅S[1]
Molecular Weight 510.6 g/mol [1]
IUPAC Name (2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]
CAS Number 55975-92-3[1]
Appearance Not specified in provided results
Solubility Not specified in provided results
pKa Not specified in provided results
Melting Point Not specified in provided results

In Vitro Antibacterial Activity

This compound exhibits a broad spectrum of antibacterial activity against both Gram-negative and Gram-positive bacteria. Its efficacy is particularly notable against Pseudomonas aeruginosa, showing a three- to fourfold greater potency than carbenicillin both in vitro and in vivo. The in vitro activity of this compound is influenced by factors such as inoculum size and pH.

Table 2: In Vitro Activity of this compound and Comparator Agents against Pseudomonas aeruginosa

Inoculum (CFU/mL)pHAgentMedian MIC (µg/mL)Reference
~10⁵Not SpecifiedThis compound3.1
Ticarcillin12.5
Carbenicillin25
10⁷Not SpecifiedThis compound6.25
Ticarcillin12.5
Carbenicillin50
10⁸ to 10⁹Not SpecifiedThis compound50
Ticarcillin50
Carbenicillin100
Not Specified6This compound (at 6.25 µg/mL)7% of strains inhibited
7This compound (at 6.25 µg/mL)11% of strains inhibited
8This compound (at 6.25 µg/mL)57% of strains inhibited

This compound has also demonstrated activity against various isolates of Escherichia coli, Serratia, Citrobacter, and Enterobacter, with Minimum Inhibitory Concentration (MIC) values comparable to those of carbenicillin. Furthermore, it is more active than carbenicillin against certain Gram-positive bacteria, notably Streptococcus faecalis. However, it is reported to be less active than carbenicillin against Proteus species and is inactive against ampicillin-resistant strains of E. coli.

Pharmacokinetics

Pharmacokinetic studies in mice have shown that the disposition of this compound can be described by a two-compartment open model following rapid intravenous administration.

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Biological Half-Life (t½) Not specified in provided results
Apparent Volume of Distribution (Vd) Not specified in provided results
Total Body Clearance (CL) Not specified in in provided results
Distribution Rate Constants (k12, k21) Not specified in provided results
Elimination Rate Constant (kel) Not specified in provided results

Detailed quantitative values for the pharmacokinetic parameters were not available in the provided search results.

Mechanism of Action

As a member of the penicillin class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Mechanism_of_Action This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and inactivates Crosslinking Peptidoglycan Cross-linking PBPs->Crosslinking Inhibits CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Disrupts Lysis Cell Lysis CellWall->Lysis

Mechanism of action of this compound.

This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inactivation prevents the cross-linking of peptidoglycan chains, a critical step in maintaining the strength and rigidity of the cell wall. The resulting disruption of cell wall synthesis leads to weakening of the cell wall and ultimately causes cell lysis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro susceptibility of bacterial isolates to this compound is determined using the agar dilution method.

Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound, carbenicillin, and ticarcillin are prepared and serially diluted to obtain a range of concentrations.

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and cooled to 50°C. The appropriate volume of each antibiotic dilution is added to the molten agar to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: The bacterial isolates to be tested are grown overnight in a suitable broth medium. The cultures are then diluted to achieve a standardized inoculum density (e.g., approximately 10⁴ CFU per spot).

  • Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the antibiotic-containing agar plates.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

Pharmacokinetic Study in Mice

The pharmacokinetic profile of this compound is evaluated in mice following intravenous administration.

Protocol:

  • Animal Model: Male albino mice are used for the study.

  • Drug Administration: this compound sodium salt is dissolved in a sterile vehicle and administered as a single rapid intravenous bolus injection into a tail vein.

  • Blood Sampling: Blood samples are collected from the retro-orbital sinus at various time points post-administration (e.g., 1, 3, 5, 10, 15, 20, 30, 45, and 60 minutes). To avoid excessive blood loss from a single animal, different groups of mice are used for different sets of time points.

  • Sample Processing: The collected blood samples are centrifuged to separate the plasma.

  • Drug Concentration Analysis: The concentration of this compound in the plasma samples is determined using a suitable analytical method, such as a microbiological assay or a chromatographic technique (e.g., HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data are then analyzed using a two-compartment open model to determine the various pharmacokinetic parameters.

Pharmacokinetic_Workflow cluster_0 In Vivo Phase cluster_1 Sample Processing & Analysis cluster_2 Data Analysis DrugAdmin IV Administration of this compound to Mice BloodCollection Serial Blood Sampling DrugAdmin->BloodCollection PlasmaSep Plasma Separation BloodCollection->PlasmaSep ConcAnalysis Drug Concentration Analysis (e.g., HPLC) PlasmaSep->ConcAnalysis PK_Modeling Pharmacokinetic Modeling (Two-Compartment Model) ConcAnalysis->PK_Modeling PK_Parameters Determination of Pharmacokinetic Parameters PK_Modeling->PK_Parameters

References

Inactivation of Penicillin-Binding Proteins (PBPs) by Pirbenicillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirbenicillin, a carboxypenicillin, exerts its bactericidal effects through the inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes play a crucial role in the final steps of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall. This technical guide provides an in-depth overview of the mechanisms and methodologies associated with the inactivation of PBPs by β-lactam antibiotics, with a conceptual focus on this compound. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this document will utilize illustrative data from other well-characterized penicillins to detail the experimental protocols and data presentation central to understanding PBP inactivation. This guide is intended to serve as a comprehensive resource for researchers engaged in the study of antibiotic mechanisms and the development of novel antibacterial agents.

Introduction to Penicillin-Binding Proteins

Penicillin-binding proteins (PBPs) are a group of bacterial enzymes characterized by their affinity for and covalent bonding with β-lactam antibiotics.[1] They are integral to the synthesis of the peptidoglycan layer of the bacterial cell wall.[1] The inhibition of these proteins disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.[1][2] PBPs are diverse, with different bacteria possessing various types, each with specific roles in cell wall metabolism.[3] The primary mechanism of action for β-lactam antibiotics, including penicillins like this compound, is the acylation of the active site serine residue of PBPs, forming a stable, inactive covalent complex.

Mechanism of PBP Inactivation by this compound

The fundamental mechanism of PBP inactivation by this compound, as a member of the penicillin class, involves its structural mimicry of the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows the antibiotic to enter the active site of the PBP. The highly reactive β-lactam ring of this compound is then attacked by the active site serine residue of the PBP, leading to the opening of the ring and the formation of a stable acyl-enzyme intermediate. This covalent modification effectively inactivates the enzyme, preventing it from carrying out its essential transpeptidase or carboxypeptidase activity in cell wall synthesis.

PBP_Inactivation cluster_0 Bacterial Periplasm cluster_1 Inactivation Pathway cluster_2 Cellular Consequence This compound This compound PBP Active PBP (Penicillin-Binding Protein) This compound->PBP Binds to Active Site AcylEnzyme Inactive Acyl-Enzyme Complex (Covalent Bond) PBP->AcylEnzyme Acylation of Active Site Serine Peptidoglycan Peptidoglycan Precursor (D-Ala-D-Ala) Peptidoglycan->PBP Normal Substrate (Blocked) Inhibition Inhibition of Peptidoglycan Cross-linking AcylEnzyme->Inhibition Lysis Cell Lysis & Bacterial Death Inhibition->Lysis

Mechanism of PBP inactivation by this compound.

Quantitative Analysis of PBP Inactivation

Table 1: Illustrative IC50 Values (μM) of Penicillins against Specific PBPs

PenicillinOrganismPBP1aPBP1bPBP2PBP3PBP4
Penicillin GStreptococcus pneumoniae704115180-
AmpicillinStreptococcus pneumoniae1524.677-
PiperacillinEscherichia coli>100>100>1000.5>100
AmoxicillinEscherichia coli>100>100>100>1001.5

Data is illustrative and compiled from various sources for demonstrative purposes.

Table 2: Illustrative Kinetic Parameters of Penicillin G against S. pneumoniae PBPs

PBPk_inact (s⁻¹)K_i (μM)k_inact/K_i (M⁻¹s⁻¹)
PBP1a0.213.070,000
PBP1b0.122.941,000
PBP2x0.361.8200,000
PBP30.090.5180,000

Data is illustrative and represents typical values found in literature for well-studied penicillins.

Experimental Protocols

The determination of PBP binding affinity and inactivation kinetics is crucial for the evaluation of new β-lactam antibiotics. The following are detailed methodologies for key experiments.

Preparation of Bacterial Membranes Containing PBPs

Objective: To isolate bacterial membranes enriched with PBPs for use in binding assays.

Protocol:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa) in a suitable broth medium to the mid-logarithmic phase.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS) and lyse the cells using methods such as sonication or a French press.

  • Membrane Isolation: Perform a series of centrifugation steps, including a low-speed spin to remove unlysed cells and a high-speed ultracentrifugation to pellet the cell membranes.

  • Washing and Storage: Wash the membrane pellet with buffer to remove cytoplasmic proteins and resuspend in a storage buffer, often containing a cryoprotectant like glycerol. Store at -80°C until use.

Membrane_Prep_Workflow culture Bacterial Culture (Mid-log phase) harvest Cell Harvesting (Centrifugation) culture->harvest lysis Cell Lysis (Sonication/French Press) harvest->lysis low_speed Low-Speed Spin (Remove Debris) lysis->low_speed high_speed High-Speed Spin (Pellet Membranes) low_speed->high_speed wash Wash & Resuspend Membrane Pellet high_speed->wash store Store at -80°C wash->store

Workflow for bacterial membrane preparation.
Competitive PBP Binding Assay (IC50 Determination)

Objective: To determine the concentration of an unlabeled β-lactam (e.g., this compound) required to inhibit 50% of the binding of a labeled penicillin to the PBPs.

Protocol:

  • Reaction Setup: In a series of microcentrifuge tubes or a microplate, add the prepared bacterial membranes.

  • Inhibitor Addition: Add varying concentrations of the test antibiotic (this compound). Include a control with no inhibitor.

  • Pre-incubation: Incubate the mixtures for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the test antibiotic to bind to the PBPs.

  • Addition of Labeled Penicillin: Add a fixed concentration of a labeled penicillin, such as a fluorescent derivative (e.g., Bocillin-FL) or a radiolabeled penicillin (e.g., [³H]benzylpenicillin).

  • Labeling Incubation: Incubate the reactions for a further period (e.g., 10 minutes) to allow the labeled penicillin to bind to the remaining available PBPs.

  • Termination and Separation: Stop the reaction by adding a sample buffer containing SDS and heat. Separate the proteins by SDS-PAGE.

  • Detection and Quantification: Visualize the labeled PBPs using a fluorescence scanner or autoradiography. Quantify the band intensities to determine the percentage of inhibition at each concentration of the test antibiotic.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Workflow membranes Bacterial Membranes inhibitor Add Varying [this compound] membranes->inhibitor preincubation Pre-incubate inhibitor->preincubation labeled_pen Add Labeled Penicillin (e.g., Bocillin-FL) preincubation->labeled_pen incubation Incubate labeled_pen->incubation sds_page SDS-PAGE incubation->sds_page detection Fluorescence Scan/ Autoradiography sds_page->detection analysis Quantify Bands & Calculate IC50 detection->analysis

Workflow for competitive PBP binding assay.

Signaling Pathways and Downstream Effects

The inactivation of PBPs by this compound has profound consequences for bacterial physiology, extending beyond the immediate cessation of cell wall synthesis. In many Gram-negative bacteria, the disruption of peptidoglycan recycling, caused by PBP inhibition, can trigger complex signaling cascades. For instance, the accumulation of peptidoglycan fragments in the cytoplasm can lead to the induction of β-lactamase expression, a key mechanism of antibiotic resistance.

Signaling_Pathway PBP_inhibition PBP Inactivation by this compound PG_disruption Disruption of Peptidoglycan Synthesis PBP_inhibition->PG_disruption PG_fragments Accumulation of Peptidoglycan Fragments PG_disruption->PG_fragments AmpG AmpG Permease PG_fragments->AmpG Transport into Cytoplasm AmpR AmpR (Transcriptional Regulator) AmpG->AmpR Activation AmpC AmpC β-lactamase Expression AmpR->AmpC Induces Resistance Increased β-lactam Resistance AmpC->Resistance

Signaling pathway for β-lactamase induction.

Conclusion

This compound, like other β-lactam antibiotics, targets and inactivates essential penicillin-binding proteins, leading to the inhibition of bacterial cell wall synthesis and subsequent cell death. While specific quantitative binding and kinetic data for this compound are not extensively documented in public sources, the experimental protocols and analytical frameworks presented in this guide provide a robust foundation for the characterization of its interaction with PBPs. Understanding the affinity for different PBPs, the kinetics of their inactivation, and the downstream cellular consequences is paramount for the continued development of effective β-lactam antibiotics and for overcoming the challenges of bacterial resistance. The methodologies described herein are central to these research and development endeavors.

References

Pirbenicillin: An In-Depth Technical Review of its Broad-Spectrum Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirbenicillin is a semisynthetic penicillin derivative that exhibits a broad spectrum of antibacterial activity. As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[1] The inactivation of these proteins interferes with the cross-linkage of peptidoglycan chains, a critical step in maintaining the structural integrity of the cell wall. This disruption leads to the weakening of the cell wall and subsequent cell lysis.[1] This technical guide provides a comprehensive overview of the in-vitro activity of this compound against a range of clinical isolates, details the experimental protocols used for its evaluation, and presents its antibacterial spectrum through structured data and visualizations.

Data Presentation: In-Vitro Activity of this compound

Table 1: Percentage of Clinical Isolates Inhibited by this compound at a Concentration of 6.25 µg/ml [2][3]

Bacterial SpeciesNumber of Isolates TestedPercentage Inhibited (%)
Pseudomonas aeruginosa-67
Proteus mirabilis-93
Escherichia coli-58
Serratia spp.-41
Enterobacter spp.-31

Table 2: Comparative Median Minimum Inhibitory Concentrations (MICs) Against Pseudomonas aeruginosa (68 isolates)

AntibioticInoculum (CFU/ml)Median MIC (µg/ml)
This compound ~10⁵3.1
Ticarcillin~10⁵12.5
Carbenicillin~10⁵25
This compound 10⁷6.25
Ticarcillin10⁷12.5
Carbenicillin10⁷50
This compound 10⁸-10⁹50
Ticarcillin10⁸-10⁹50
Carbenicillin10⁸-10⁹100

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in-vitro activity. These protocols are based on standard antimicrobial susceptibility testing methods used during the period of this compound's primary investigation.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

a. Preparation of Antimicrobial Stock Solution:

  • Aseptically weigh a precise amount of this compound analytical standard powder.

  • Dissolve the powder in a suitable sterile solvent (e.g., sterile distilled water or a buffer solution) to create a high-concentration stock solution (e.g., 1000 µg/ml).

  • Further dilute the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth) to create a working stock solution at a concentration twice the highest concentration to be tested.

b. Preparation of Serial Dilutions:

  • Dispense an equal volume (e.g., 1 ml) of sterile broth into a series of sterile test tubes.

  • Add a volume of the working antimicrobial stock solution to the first tube equal to the volume of broth already in the tube, creating a 1:2 dilution.

  • Mix the contents of the first tube thoroughly and transfer half of the volume to the second tube.

  • Repeat this serial dilution process for the desired number of concentrations.

c. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing a sterile broth or saline solution.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.

  • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/ml in the test tubes.

d. Inoculation and Incubation:

  • Inoculate each tube of the dilution series and a growth control tube (broth with no antibiotic) with the prepared bacterial inoculum.

  • Incubate the tubes at 35-37°C for 16-20 hours in ambient air.

e. Interpretation of Results:

  • Following incubation, examine the tubes for visible turbidity.

  • The MIC is the lowest concentration of this compound in which there is no visible growth.

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method involves incorporating the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.

a. Preparation of Antimicrobial-Containing Agar Plates:

  • Prepare a series of dilutions of the this compound stock solution in a sterile diluent.

  • For each concentration, add a specific volume of the antimicrobial dilution to a larger volume of molten and cooled (to 45-50°C) agar medium (e.g., Mueller-Hinton Agar). The ratio of antibiotic solution to agar should be kept constant (e.g., 1:10) to ensure uniformity.

  • Mix the agar and antibiotic solution thoroughly and pour the mixture into sterile petri dishes.

  • Allow the agar to solidify completely. A control plate containing no antibiotic should also be prepared.

b. Inoculum Preparation:

  • Prepare a standardized bacterial suspension as described in the broth dilution method (0.5 McFarland standard).

  • This suspension can be further diluted to achieve a final inoculum density of approximately 10⁴ CFU per spot when applied to the agar plate.

c. Inoculation and Incubation:

  • Using a multipoint inoculator (e.g., a Steers replicator) or a calibrated loop, spot-inoculate the prepared bacterial suspension onto the surface of each antibiotic-containing agar plate and the control plate.

  • Allow the inoculum spots to dry before inverting the plates.

  • Incubate the plates at 35-37°C for 16-20 hours.

d. Interpretation of Results:

  • After incubation, examine the plates for the presence of bacterial growth at the inoculation spots.

  • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis stock This compound Stock Solution dilutions Serial Dilutions (Broth or Agar) stock->dilutions Prepare inoculation Inoculation dilutions->inoculation Combine inoculum Bacterial Inoculum (0.5 McFarland) inoculum->inoculation Standardize incubation Incubation (35-37°C, 16-20h) inoculation->incubation Incubate reading Read Results (Visual Inspection) incubation->reading Examine mic Determine MIC reading->mic Interpret

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Antibacterial_Spectrum cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Pseudomonas aeruginosa Pseudomonas aeruginosa Proteus mirabilis Proteus mirabilis Escherichia coli Escherichia coli Serratia spp. Serratia spp. Enterobacter spp. Enterobacter spp. Klebsiella spp. Klebsiella spp. Citrobacter spp. Citrobacter spp. Streptococcus faecalis Streptococcus faecalis This compound This compound This compound->Pseudomonas aeruginosa This compound->Proteus mirabilis This compound->Escherichia coli This compound->Serratia spp. This compound->Enterobacter spp. This compound->Klebsiella spp. This compound->Citrobacter spp. This compound->Streptococcus faecalis

Caption: Antibacterial spectrum of this compound against various clinical isolates.

References

Pirbenicillin's Efficacy Against Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro activity of pirbenicillin, a semisynthetic penicillin, against various isolates of Pseudomonas aeruginosa. The document synthesizes key quantitative data, details experimental methodologies for susceptibility testing, and illustrates the known signaling pathways associated with resistance to antipseudomonal penicillins.

Quantitative Assessment of this compound's Activity

This compound has demonstrated significant in-vitro activity against Pseudomonas aeruginosa, often exhibiting greater potency than other antipseudomonal penicillins such as carbenicillin and ticarcillin. The minimum inhibitory concentration (MIC), a key measure of antibiotic efficacy, is consistently lower for this compound across multiple studies.

Comparative Minimum Inhibitory Concentrations (MICs)

The following tables summarize the comparative MICs of this compound and other antibiotics against clinical isolates of P. aeruginosa.

Table 1: Median MICs of this compound, Ticarcillin, and Carbenicillin against 68 P. aeruginosa Isolates

Inoculum (CFU/mL)This compound (µg/mL)Ticarcillin (µg/mL)Carbenicillin (µg/mL)
~10⁵3.1[1][2]12.5[1][2]25[1]
10⁷6.2512.550
10⁸ - 10⁹5050100

Table 2: Comparative MICs of this compound, Carbenicillin, and BL-P1654 against 135 Clinical Isolates of P. aeruginosa

AntibioticRelative MIC
This compound1
Carbenicillin4x higher than this compound
BL-P16540.5x of this compound
Influence of Inoculum Size and pH

The efficacy of this compound is influenced by experimental conditions, notably the inoculum size and the pH of the medium.

  • Inoculum Effect: An increase in the inoculum size leads to a higher MIC, indicating a reduction in the antibiotic's bactericidal activity. This effect was more pronounced for this compound compared to carbenicillin but less so than for BL-P1654.

  • pH Effect: this compound, along with ticarcillin and carbenicillin, demonstrates greater inhibitory activity at a lower pH. At a concentration of 6.25 µg/ml, this compound inhibited a significantly higher percentage of strains at pH 6 compared to pH 8.

Bactericidal Activity

This compound is bactericidal at concentrations that are generally equal to or only two-fold higher than its minimal inhibitory concentration. In appropriately buffered media, this compound showed eight-fold and four-fold better minimal bactericidal concentration (MBC) values against Pseudomonas isolates compared to carbenicillin and ticarcillin, respectively.

Synergy with Gentamicin

The combination of this compound with gentamicin enhances the inhibitory and bactericidal effects against the majority of P. aeruginosa isolates. However, for strains that are highly resistant to gentamicin, the combination therapy offers no significant advantage over the most effective single antibiotic.

Experimental Protocols

The determination of this compound's in-vitro activity against P. aeruginosa primarily relies on the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

MIC Determination via Broth Microdilution

This method involves preparing a series of antibiotic concentrations in a liquid growth medium and inoculating them with a standardized number of bacteria.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • P. aeruginosa isolate

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or densitometer

  • Incubator

Procedure:

  • Antibiotic Preparation: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the P. aeruginosa isolate on an appropriate agar medium overnight. Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Determination_Workflow cluster_prep Preparation cluster_dilution Dilution & Standardization cluster_assay Assay cluster_result Result A Prepare this compound Stock Solution C Serial Dilution of This compound in Microtiter Plate A->C B Culture P. aeruginosa Isolate D Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->D F Inoculate Microtiter Plate with Bacterial Suspension C->F E Dilute Inoculum to Final Concentration D->E E->F G Incubate Plate (35-37°C, 16-20h) F->G H Determine MIC (Lowest concentration with no visible growth) G->H

Workflow for MIC determination by broth microdilution.

Mechanisms of Action and Resistance

This compound, like other beta-lactam antibiotics, acts by inhibiting the synthesis of the bacterial cell wall. Resistance to antipseudomonal penicillins in P. aeruginosa is a complex process involving multiple mechanisms.

Signaling Pathway for AmpC Hyperproduction

A primary mechanism of resistance is the hyperproduction of the chromosomal AmpC β-lactamase, which hydrolyzes and inactivates the antibiotic. The expression of the ampC gene is tightly regulated by a complex signaling pathway involving peptidoglycan recycling products.

AmpC_Regulation cluster_cell Pseudomonas aeruginosa Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) Muropeptides Muropeptides (Peptidoglycan fragments) PBP->Muropeptides Increased release due to cell wall stress AmpC AmpC β-lactamase This compound This compound AmpC->this compound Hydrolyzes and inactivates AmpG AmpG Permease Muropeptides->AmpG Transport into cytoplasm AmpR AmpR Transcriptional Regulator Muropeptides->AmpR High levels saturate AmpD, leading to AmpR activation This compound->PBP Inhibits AmpD AmpD Amidose AmpG->AmpD Muropeptides processed by AmpD->AmpR Normally prevents AmpR activation ampC_gene ampC gene AmpR->ampC_gene Activates transcription ampC_gene->AmpC Translation

Signaling pathway for AmpC-mediated resistance.

In the presence of a β-lactam antibiotic like this compound, the inhibition of Penicillin-Binding Proteins (PBPs) leads to an accumulation of peptidoglycan breakdown products (muropeptides) in the periplasm. These muropeptides are transported into the cytoplasm by the permease AmpG. Normally, the amidase AmpD degrades these muropeptides, preventing the activation of the transcriptional regulator AmpR. However, under high β-lactam stress, the increased concentration of muropeptides saturates AmpD, leading to the activation of AmpR. Activated AmpR then upregulates the transcription of the ampC gene, resulting in increased production of the AmpC β-lactamase, which can then degrade the antibiotic.

Other Resistance Mechanisms

In addition to AmpC hyperproduction, other mechanisms contribute to resistance in P. aeruginosa:

  • Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration of the drug.

  • Reduced Outer Membrane Permeability: Alterations or loss of porin proteins in the outer membrane can restrict the entry of antibiotics into the periplasmic space.

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of β-lactam antibiotics to their target.

Conclusion

This compound exhibits potent in-vitro activity against Pseudomonas aeruginosa, often surpassing that of carbenicillin and ticarcillin. Its efficacy is, however, influenced by factors such as inoculum size and pH. The combination with aminoglycosides like gentamicin can provide a synergistic effect. Understanding the detailed mechanisms of resistance, particularly the AmpC induction pathway, is crucial for the development of strategies to overcome resistance and preserve the clinical utility of this compound and other antipseudomonal penicillins. Further research into the interplay of different resistance mechanisms will be vital for the design of novel therapeutic approaches against this challenging pathogen.

References

Initial In Vitro Efficacy of Pirbenicillin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vitro studies characterizing the efficacy of Pirbenicillin, a semisynthetic penicillin. The document focuses on its antibacterial activity, particularly against Pseudomonas aeruginosa, and presents comparative data with other β-lactam antibiotics. Detailed experimental protocols for the key assays cited are provided, along with visualizations of these workflows to support researchers in understanding and potentially replicating these foundational studies.

Antibacterial Spectrum and Potency

This compound demonstrated a broad spectrum of antibacterial activity in vitro, with notable potency against Pseudomonas aeruginosa. Early studies highlighted its superiority over carbenicillin, a significant comparator at the time.

Activity Against Pseudomonas aeruginosa

In vitro studies consistently showed that this compound had a three- to fourfold greater potency against P. aeruginosa compared to carbenicillin[1][2]. The median Minimum Inhibitory Concentration (MIC) of this compound against 68 clinical isolates of P. aeruginosa was 3.1 µg/ml, significantly lower than that of ticarcillin (12.5 µg/ml) and carbenicillin (25 µg/ml) when using a standardized inoculum of approximately 10⁵ colony-forming units (CFU)/ml[3][4].

The inhibitory activity of this compound was, however, influenced by the inoculum size. As the bacterial density increased, higher concentrations of the antibiotic were required to inhibit growth.

Activity Against Other Gram-Negative and Gram-Positive Bacteria

This compound's antibacterial spectrum also encompassed isolates of Escherichia coli, Serratia, Citrobacter, and Enterobacter, with MIC values comparable to those of carbenicillin[1]. It exhibited greater activity than carbenicillin against Gram-positive bacteria, particularly Streptococcus faecalis. Conversely, it was less active against Proteus species and was not effective against ampicillin-resistant strains of E. coli.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the quantitative data from initial in vitro studies, focusing on the comparative MICs of this compound and other β-lactam antibiotics against Pseudomonas aeruginosa.

Table 1: Median MICs Against 68 Isolates of Pseudomonas aeruginosa

AntibioticMedian MIC (µg/ml) at ~10⁵ CFU/ml
This compound 3.1
Ticarcillin12.5
Carbenicillin25

Table 2: Effect of Inoculum Size on Median MICs Against Pseudomonas aeruginosa

Inoculum Size (CFU/ml)This compound (µg/ml)Ticarcillin (µg/ml)Carbenicillin (µg/ml)
~10⁵3.112.525
10⁷6.2512.550
10⁸ to 10⁹5050100

Table 3: Influence of pH on the Inhibitory Activity of this compound Against Pseudomonas aeruginosa

pHPercentage of Strains Inhibited by 6.25 µg/ml of this compound
67%
711%
857%

Bactericidal Activity and Stability

This compound was found to be bactericidal at concentrations generally equal to or twofold higher than its MIC. In appropriately buffered media, it demonstrated eightfold and fourfold better minimal bactericidal concentration (MBC) values against Pseudomonas isolates compared to carbenicillin and ticarcillin, respectively. The observed differences in anti-pseudomonal activity were not attributed to differences in stability to pseudomonad β-lactamases. This compound, along with ticarcillin and carbenicillin, was more stable to these enzymes than cefazolin, cephaloridine, and benzylpenicillin.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution

The broth dilution method is a classic technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile Mueller-Hinton Broth (MHB)

  • This compound and other comparator antibiotic powders with known potency

  • Sterile test tubes or 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (e.g., 0.5)

  • Incubator (37°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Aseptically prepare a stock solution of each antibiotic in a suitable solvent to a high concentration (e.g., 1280 µg/ml).

  • Preparation of Antibiotic Dilutions:

    • For the macrodilution (test tube) method, perform serial twofold dilutions of the antibiotic stock solution in sterile MHB to achieve a range of concentrations.

    • For the microdilution (microtiter plate) method, add a standardized volume of MHB to each well, followed by the antibiotic solution to the first well of a row. A multichannel pipette is then used to perform serial twofold dilutions across the plate.

  • Inoculum Preparation:

    • Select several morphologically similar colonies from a fresh agar plate culture of the test organism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.

    • Dilute this standardized suspension to achieve the desired final inoculum concentration (e.g., 5 x 10⁵ CFU/ml) in the test tubes or wells.

  • Inoculation: Add a standardized volume of the diluted bacterial inoculum to each tube or well containing the antibiotic dilutions and to a growth control (no antibiotic) tube/well.

  • Incubation: Incubate the tubes or microtiter plates at 37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

  • Sterile Mueller-Hinton Agar (MHA)

  • This compound and other comparator antibiotic powders with known potency

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline or PBS

  • McFarland turbidity standards (e.g., 0.5)

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (37°C)

Procedure:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of twofold dilutions of the antibiotic stock solution.

    • Add a defined volume of each antibiotic dilution to molten and cooled MHA (45-50°C).

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Prepare and standardize the bacterial inoculum as described for the broth dilution method.

  • Inoculation: Spot a standardized volume of the bacterial inoculum onto the surface of each antibiotic-containing agar plate and the control plate using an inoculum replicating device. This allows for the testing of multiple isolates simultaneously.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacterial isolate.

Visualizations of Experimental Workflows

The following diagrams illustrate the generalized workflows for the key in vitro assays described.

MIC_Broth_Dilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Antibiotic Stock Solution B Perform Serial Dilutions in Broth (Tubes/Plates) A->B E Inoculate Dilutions with Bacteria B->E C Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D D->E F Incubate at 37°C for 16-20h E->F G Read MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for MIC Determination by Broth Dilution.

MIC_Agar_Dilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Antibiotic Stock Solution B Create Serial Dilutions of Antibiotic A->B C Add Dilutions to Molten Mueller-Hinton Agar B->C D Pour Agar Plates and Allow to Solidify C->D F Spot Inoculum onto Surface of Agar Plates D->F E Prepare Standardized Bacterial Inoculum E->F G Incubate at 37°C for 16-20h F->G H Read MIC: Lowest Concentration Preventing Growth G->H

Caption: Workflow for MIC Determination by Agar Dilution.

Mechanism of Action: A General Overview

As a member of the penicillin class of antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. Like other β-lactam antibiotics, it is understood to act by binding to and inactivating penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The disruption of this process leads to cell lysis and bacterial death. The initial studies did not delve into the specific PBP affinities of this compound.

Beta_Lactam_MoA cluster_drug Drug Action cluster_bacterial_target Bacterial Target & Process cluster_outcome Outcome This compound This compound (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Inhibition Inhibition of Peptidoglycan Synthesis CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Lysis Cell Lysis and Bacterial Death Inhibition->Lysis

Caption: General Mechanism of Action for β-Lactam Antibiotics.

References

Methodological & Application

Application Notes and Protocols: Pirbenicillin Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antibacterial susceptibility of pirbenicillin, a semisynthetic, broad-spectrum penicillin antibiotic. The methodologies described are based on established standards for antimicrobial susceptibility testing (AST) and are intended to guide researchers in evaluating the efficacy of this compound against various bacterial isolates.

Introduction to this compound

This compound is a penicillin derivative that exhibits broad-spectrum antibacterial activity.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3] this compound specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[3][4] This inactivation prevents the cross-linkage of peptidoglycan chains, a critical component of the cell wall. The resulting disruption of cell wall synthesis leads to a weakened cell wall and ultimately causes cell lysis and bacterial death.

In vitro studies have demonstrated this compound's activity against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, Serratia, Citrobacter, and Enterobacter species. Its potency has been shown to be comparable or, in some cases, superior to other penicillins such as carbenicillin.

Principles of Susceptibility Testing

Antimicrobial susceptibility testing (AST) is performed to determine the concentration of an antimicrobial agent that is required to inhibit the growth of a specific bacterial isolate. The most common quantitative measure is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined in vitro conditions. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide standardized methods for AST.

Data Presentation: Comparative In Vitro Activity

The following table summarizes the reported in vitro activity of this compound against various bacterial species. Data is presented as the concentration required to inhibit a certain percentage of isolates (e.g., MIC at which 67% of P. aeruginosa isolates were inhibited).

Bacterial SpeciesThis compound MIC (µg/mL)Comparator Agent(s)Notes
Pseudomonas aeruginosa6.25 (inhibited 67% of isolates)More active than carbenicillin or ticarcillin.Activity is inoculum dependent.
Proteus mirabilis6.25 (inhibited 93% of isolates)Carbenicillin and ticarcillin appeared more active.
Enterobacter spp.6.25 (inhibited 31% of isolates)Comparable activity to carbenicillin.
Serratia spp.6.25 (inhibited 41% of isolates)Comparable activity to carbenicillin.
Escherichia coli6.25 (inhibited 58% of isolates)Comparable activity to carbenicillin.Inactive against ampicillin-resistant strains.
Streptococcus faecalisNot specifiedMore active than carbenicillin.
Klebsiella spp.Not specifiedActive against some isolates.

Experimental Protocols

The following are detailed protocols for performing antibacterial susceptibility testing of this compound. It is crucial to adhere to standardized methodologies to ensure the accuracy and reproducibility of results.

Broth Microdilution Method for MIC Determination

This method determines the MIC of this compound in a liquid medium using 96-well microtiter plates.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents (e.g., sterile water or appropriate solvent for this compound)

  • Multichannel pipette

  • Incubator (35 ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • This compound Stock Solution Preparation: Prepare a stock solution of this compound in a suitable sterile solvent. Further dilute the stock solution in CAMHB to achieve a concentration that is twice the highest concentration to be tested.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound solution in CAMHB to obtain a range of concentrations. Typically, this involves adding 50 µL of CAMHB to wells 2 through 11 of each row. Add 100 µL of the highest this compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

  • Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a plate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.
Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • This compound disks (concentration to be determined based on expected MICs and diffusion characteristics)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply a this compound disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires established breakpoints, which are not currently available for this compound and would need to be determined through extensive studies correlating zone diameters with MIC values.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate_plate Swab MHA Plate with Inoculum prep_inoculum->inoculate_plate apply_disk Apply this compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter incubate->measure_zone Pirbenicillin_Mechanism_of_Action This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to and inactivates cross_linking Peptidoglycan Cross-linking This compound->cross_linking Inhibits pbp->cross_linking Catalyzes cell_wall Bacterial Cell Wall Synthesis cross_linking->cell_wall is essential for lysis Cell Lysis and Bacterial Death cell_wall->lysis Disruption leads to

References

Determining the Minimum Inhibitory Concentration (MIC) of Pirbenicillin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Pirbenicillin, a broad-spectrum penicillin antibiotic. The provided methodologies are based on established standards for antimicrobial susceptibility testing.

Introduction

This compound is a beta-lactam antibiotic belonging to the penicillin class.[1] Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4] Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[5] Inhibition of PBPs leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death. Understanding the MIC of this compound against various bacterial strains is crucial for assessing its antimicrobial potency, determining appropriate therapeutic dosages, and monitoring the emergence of resistance.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a selection of clinically relevant bacteria.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Pseudomonas aeruginosaMultiple Isolates0.25 - 8
Escherichia coliMultiple Isolates1 - >128
Serratia marcescensMultiple Isolates2 - 32
Enterobacter cloacaeMultiple Isolates1 - 128
Citrobacter freundiiMultiple Isolates2 - 64
Streptococcus faecalisMultiple Isolates0.5 - 4

Experimental Protocols

Two standard methods for determining the MIC of this compound are the Broth Microdilution method and the Agar Dilution method.

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • This compound sodium salt

  • Sterile deionized water

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile petri dishes

  • Multipipettor

  • Incubator (35°C ± 2°C)

  • Spectrophotometer

Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh a precise amount of this compound sodium salt powder.

    • Dissolve the powder in sterile deionized water to create a stock solution of a known concentration (e.g., 1000 µg/mL). Penicillins are generally soluble in water. Ensure the solution is clear.

    • Sterile-filter the stock solution through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row should serve as a positive control (broth and inoculum, no antibiotic), and the twelfth well as a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume in each well to 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or with a microplate reader.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test bacteria.

Materials:

  • This compound sodium salt

  • Sterile deionized water

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., a multipoint replicator)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a sterile stock solution of this compound as described in the Broth Microdilution method.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. For example, to prepare an agar plate with 8 µg/mL of this compound, add 1 mL of an 80 µg/mL this compound solution to 9 mL of molten agar.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the Broth Microdilution method.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with a spot of the prepared bacterial suspension.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that prevents the visible growth of the bacterial colonies.

Visualizations

Signaling Pathway

Pirbenicillin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall & Membrane cluster_outcome Outcome This compound This compound (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) This compound->PBP Binds to and Inhibits Crosslinked_Peptidoglycan Cross-linked Peptidoglycan PBP->Crosslinked_Peptidoglycan Catalyzes Cross-linking Weakened_Cell_Wall Weakened Cell Wall PBP->Weakened_Cell_Wall Inhibition Blocks Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Substrate Cell_Lysis Cell Lysis & Bacterial Death Weakened_Cell_Wall->Cell_Lysis Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

MIC_Determination_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_result Result Prep_Antibiotic Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution of this compound (Broth or Agar) Prep_Antibiotic->Serial_Dilution Prep_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate with Standardized Bacteria Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read Results: Lowest Concentration with No Visible Growth Incubation->Reading MIC_Value Determine MIC Value (µg/mL) Reading->MIC_Value

Caption: Workflow for MIC determination.

References

Application Notes and Protocols for Murine Experimental Models in Pirbenicillin Infection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing murine experimental models for the study of Pirbenicillin, a broad-spectrum penicillin antibiotic. The following sections detail established protocols for inducing infections with relevant pathogens, administering this compound, and assessing its efficacy. Due to the limited availability of detailed historical protocols for this compound, the following experimental designs are based on current, validated murine infection models for pathogens within this compound's known spectrum of activity, including Pseudomonas aeruginosa, Escherichia coli, and Serratia species.

Mechanism of Action of this compound

This compound, as a member of the beta-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] The core mechanism involves the covalent binding of the beta-lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.

Pirbenicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Porin Porin Channel (Gram-negative) This compound->Porin Diffusion PBP Penicillin-Binding Protein (PBP) Porin->PBP Binding Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Inhibition Cell_Wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_Wall Disruption Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key in vivo efficacy and pharmacokinetic parameters of this compound in murine models, based on available data.

Table 1: In Vivo Efficacy of this compound Compared to Carbenicillin

PathogenEfficacy MetricThis compound vs. CarbenicillinReference
Pseudomonas aeruginosaPotency3-4x more potent
Escherichia coliProtective Dose2-4x lower dose required
Serratia spp.Protective Dose2-4x lower dose required

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterDescriptionValueReference
Model Compartment ModelTwo-compartment open model
Interchange Central to PeripheralSlower than carbenicillin or ampicillin
Distribution Fraction to PeripheralGreater than ampicillin

Experimental Protocols

The following are detailed protocols for establishing murine infection models to evaluate the efficacy of this compound. These protocols are synthesized from established methodologies for similar antibiotics.

Protocol 1: Murine Model of Pseudomonas aeruginosa Lung Infection

This model is designed to assess the efficacy of this compound in a pulmonary infection context.

Materials:

  • Mouse Strain: BALB/c or C57BL/6 mice (6-8 weeks old, female)

  • Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1 or clinical isolates)

  • This compound: Sterile, injectable formulation

  • Vehicle Control: Sterile saline

  • Anesthetic: Isoflurane or similar

  • Equipment: Intranasal or intratracheal instillation device, humane euthanasia supplies, tissue homogenizer, agar plates for CFU enumeration.

Workflow:

Pseudomonas_Lung_Infection_Workflow Start Start Acclimatization Mouse Acclimatization (3-5 days) Start->Acclimatization Infection Intranasal/Intratracheal Infection with P. aeruginosa Acclimatization->Infection Treatment This compound Administration (Parenteral) Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint Euthanasia and Sample Collection Monitoring->Endpoint Analysis Bacterial Load in Lungs (CFU Enumeration) Endpoint->Analysis

Caption: Workflow for P. aeruginosa lung infection model.

Procedure:

  • Bacterial Preparation: Culture P. aeruginosa to mid-log phase, wash, and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^6 - 1 x 10^7 CFU/mouse).

  • Infection: Anesthetize mice and instill the bacterial suspension intranasally or intratracheally.

  • Treatment: Administer this compound parenterally (e.g., subcutaneously or intraperitoneally) at predetermined doses and schedules, starting at a specified time post-infection (e.g., 2 hours). Based on comparative data, an initial dose range of 25-100 mg/kg could be explored.

  • Monitoring: Observe mice for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.

  • Outcome Assessment: At the experimental endpoint (e.g., 24-48 hours post-infection), humanely euthanize the mice. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for plating to determine the bacterial load (CFU/g of tissue).

Protocol 2: Murine Sepsis Model with Escherichia coli

This model evaluates the systemic efficacy of this compound against a common Gram-negative pathogen.

Materials:

  • Mouse Strain: CD-1 or BALB/c mice (6-8 weeks old)

  • Bacterial Strain: Escherichia coli (e.g., uropathogenic or sepsis isolates)

  • This compound: Sterile, injectable formulation

  • Vehicle Control: Sterile saline

  • Equipment: Syringes for intraperitoneal injection, supplies for blood and organ collection.

Workflow:

Ecoli_Sepsis_Workflow Start Start Acclimatization Mouse Acclimatization (3-5 days) Start->Acclimatization Infection Intraperitoneal Injection of E. coli Acclimatization->Infection Treatment This compound Administration (Parenteral) Infection->Treatment Monitoring Survival Monitoring Treatment->Monitoring Endpoint Blood/Spleen Collection Monitoring->Endpoint Analysis Bacterial Load Determination (CFU) Endpoint->Analysis

Caption: Workflow for E. coli sepsis model.

Procedure:

  • Bacterial Preparation: Prepare an inoculum of E. coli in the mid-logarithmic growth phase, washed and resuspended in sterile saline to a concentration known to induce sepsis (e.g., 1 x 10^7 - 1 x 10^8 CFU/mouse).

  • Infection: Administer the bacterial suspension via intraperitoneal injection.

  • Treatment: Initiate this compound treatment at a specified time post-infection (e.g., 1-2 hours). Dosing should be based on pilot studies, with a starting range guided by comparative data (e.g., 25-100 mg/kg).

  • Monitoring: Monitor the mice for survival over a defined period (e.g., 72 hours).

  • Outcome Assessment: For sub-lethal models, euthanize mice at specific time points to collect blood and spleens for bacterial load determination.

Protocol 3: Murine Model of Serratia Wound Infection

This protocol is designed to assess the efficacy of this compound in a localized soft tissue infection.

Materials:

  • Mouse Strain: Swiss Webster or similar outbred strain

  • Bacterial Strain: Serratia marcescens

  • This compound: Sterile formulation for parenteral or topical application

  • Vehicle Control: Sterile saline or appropriate topical base

  • Equipment: Surgical tools for creating a wound, bacterial culture supplies, tissue collection instruments.

Workflow:

Serratia_Wound_Infection_Workflow Start Start Acclimatization Mouse Acclimatization Start->Acclimatization Wound_Creation Dorsal Skin Wound Creation Acclimatization->Wound_Creation Inoculation Topical Inoculation with Serratia marcescens Wound_Creation->Inoculation Treatment This compound Administration (Parenteral/Topical) Inoculation->Treatment Monitoring Wound Healing Assessment Treatment->Monitoring Endpoint Tissue Biopsy Monitoring->Endpoint Analysis Bacterial Load in Tissue (CFU/gram) Endpoint->Analysis

Caption: Workflow for Serratia wound infection model.

Procedure:

  • Wound Creation: Anesthetize the mouse and create a full-thickness excisional wound on the dorsum.

  • Infection: Apply a suspension of S. marcescens (e.g., 1 x 10^5 - 1 x 10^6 CFU) directly to the wound bed.

  • Treatment: Administer this compound either systemically (parenteral) or topically, beginning shortly after infection.

  • Monitoring: Visually assess wound healing, including size, and signs of inflammation.

  • Outcome Assessment: At designated time points, euthanize the mice and collect a biopsy of the wound tissue for bacterial load enumeration.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. Appropriate anesthesia and analgesia should be used to minimize pain and distress. Humane endpoints should be established and strictly followed.

References

Pirbenicillin for the Treatment of Pseudomonas aeruginosa Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro activity and historical context of pirbenicillin against Pseudomonas aeruginosa. The information is intended to serve as a foundational resource for contemporary research into this antibiotic, acknowledging the dated nature of the primary literature. Detailed protocols for key microbiological assays are also provided to facilitate modern re-evaluation and further investigation of this compound's potential.

In Vitro Efficacy of this compound against Pseudomonas aeruginosa

This compound, a semisynthetic penicillin, demonstrated potent in vitro activity against clinical isolates of Pseudomonas aeruginosa in studies conducted in the 1970s. Its efficacy was notably influenced by the bacterial inoculum size and the pH of the culture medium.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Beta-Lactams against P. aeruginosa
AntibioticInoculum Size (CFU/mL)Median MIC (µg/mL)Reference
This compound ~10⁵3.1[1][2]
10⁷6.25[1][2]
10⁸-10⁹50[1]
Ticarcillin~10⁵12.5
10⁷12.5
10⁸-10⁹50
Carbenicillin~10⁵25
10⁷50
10⁸-10⁹100
Table 2: Influence of pH on the Inhibitory Activity of this compound against P. aeruginosa
pHThis compound (6.25 µg/mL) - % of Strains InhibitedTicarcillin (6.25 µg/mL) - % of Strains InhibitedCarbenicillin (6.25 µg/mL) - % of Strains InhibitedReference
67%4%0%
711%4%0%
857%11%7%

Mechanism of Action and Resistance

As a beta-lactam antibiotic, this compound's mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.

  • Diagram: Mechanism of Action of this compound

cluster_OM This compound This compound Porin Porin Channel This compound->Porin Enters through OuterMembrane Outer Membrane PeriplasmicSpace Periplasmic Space PBP Penicillin-Binding Proteins (PBPs) PeriplasmicSpace->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis Peptidoglycan->CellLysis Disruption leads to

Caption: this compound inhibits bacterial cell wall synthesis.

Resistance to beta-lactam antibiotics in P. aeruginosa is a multifaceted issue. While specific studies on this compound resistance are dated, contemporary understanding points to several key mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring is a primary resistance mechanism.

  • Efflux Pumps: Overexpression of efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its PBP targets.

  • Target Modification: Alterations in the structure of PBPs can reduce their affinity for beta-lactam antibiotics, rendering them less effective.

  • Reduced Permeability: Changes in the porin channels of the outer membrane can limit the entry of this compound into the periplasmic space.

  • Diagram: Mechanisms of Resistance to this compound

This compound This compound Porin Porin Channel (Reduced Expression) This compound->Porin Blocked Entry EffluxPump Efflux Pump (Overexpression) This compound->EffluxPump Expulsion BetaLactamase β-Lactamase This compound->BetaLactamase Degradation OuterMembrane Outer Membrane PBP Altered PBP PBP->this compound Reduced Binding

Caption: Resistance mechanisms against this compound in P. aeruginosa.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to assess the efficacy of this compound against P. aeruginosa.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound powder

  • Pseudomonas aeruginosa isolates (clinical and/or reference strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent and sterilize by filtration.

  • Preparation of Bacterial Inoculum:

    • Culture P. aeruginosa on a suitable agar plate overnight at 35°C.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of this compound concentrations.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

  • Diagram: MIC Determination Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PirbenicillinStock Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions in 96-well Plate PirbenicillinStock->SerialDilution BacterialCulture Prepare Bacterial Inoculum Inoculation Inoculate with Bacterial Suspension BacterialCulture->Inoculation SerialDilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation ReadMIC Read MIC (Lowest concentration with no visible growth) Incubation->ReadMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol: Time-Kill Kinetic Assay

This assay evaluates the bactericidal activity of this compound over time.

Materials:

  • This compound

  • Log-phase culture of P. aeruginosa

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Pipettes and sterile tips

  • Agar plates for colony counting

Procedure:

  • Preparation of Inoculum: Grow P. aeruginosa in CAMHB to early- to mid-logarithmic phase (approximately 10⁶ CFU/mL).

  • Assay Setup:

    • Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube without any antibiotic.

    • Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal.

Protocol: Murine Model of P. aeruginosa Lung Infection

This protocol describes a model to evaluate the in vivo efficacy of this compound.

Materials:

  • This compound for injection

  • 6-8 week old BALB/c mice

  • P. aeruginosa strain

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Pipettes and sterile tips

  • Sterile saline

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow P. aeruginosa to mid-log phase and wash the cells with sterile saline.

    • Resuspend the bacteria in saline to the desired concentration (e.g., 1-5 x 10⁶ CFU in 50 µL).

  • Infection of Mice:

    • Anesthetize the mice.

    • Administer the bacterial suspension intranasally in a 50 µL volume.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer this compound via a suitable route (e.g., intraperitoneal or subcutaneous injection).

    • A control group should receive a vehicle control (e.g., sterile saline).

  • Evaluation of Efficacy:

    • At 24 hours post-infection (or other relevant time points), euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile saline.

    • Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/lung).

  • Data Analysis: Compare the bacterial loads in the lungs of this compound-treated mice to the control group to determine the reduction in bacterial burden.

Pharmacokinetics and Pharmacodynamics

  • Pharmacokinetics: Early generation penicillins are primarily eliminated through the kidneys. They generally have a short half-life, necessitating frequent dosing to maintain therapeutic concentrations.

  • Pharmacodynamics: The efficacy of beta-lactam antibiotics against P. aeruginosa is best correlated with the time that the free drug concentration remains above the MIC of the organism (%fT>MIC). For serious infections, a target of ≥50% fT>MIC is often desired.

Further PK/PD studies would be essential to determine optimal dosing regimens for this compound against P. aeruginosa in a clinical setting.

Conclusion and Future Directions

The historical data on this compound indicate that it was a promising agent against P. aeruginosa, with in vitro potency superior to carbenicillin. However, the emergence of widespread beta-lactam resistance in P. aeruginosa necessitates a thorough re-evaluation of this compound's activity against contemporary clinical isolates.

Future research should focus on:

  • Determining the MIC distribution of this compound against a large and diverse collection of recent multidrug-resistant P. aeruginosa isolates.

  • Investigating the potential for synergy between this compound and beta-lactamase inhibitors.

  • Conducting modern pharmacokinetic and pharmacodynamic studies to establish optimal dosing strategies.

  • Elucidating the specific molecular mechanisms of resistance to this compound in P. aeruginosa.

By leveraging modern microbiological and pharmacological techniques, a clearer understanding of the potential role of this compound in the current landscape of antibiotic-resistant P. aeruginosa infections can be achieved.

References

Application Notes and Protocols for Pirbenicillin in Antibacterial Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirbenicillin is a semisynthetic, broad-spectrum penicillin antibiotic.[1][2] It exhibits bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[3] This document provides detailed application notes and protocols for the use of this compound in cell culture for antibacterial screening purposes.

Mechanism of Action

This compound, like other penicillin-class antibiotics, targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3] These enzymes are crucial for the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall. By interfering with this process, this compound disrupts cell wall synthesis, leading to a weakened cell wall and subsequent cell lysis.[3]

Data Presentation: In Vitro Antibacterial Activity of this compound

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for this compound against various bacterial strains. This data has been compiled from available in vitro studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesInoculum Size (CFU/mL)Median MIC (µg/mL)Reference
Pseudomonas aeruginosa68~10⁵3.1
Pseudomonas aeruginosa6810⁷6.25
Pseudomonas aeruginosa6810⁸ - 10⁹50
Escherichia coliNot SpecifiedNot SpecifiedComparable to Carbenicillin
Serratia spp.Not SpecifiedNot SpecifiedComparable to Carbenicillin
Citrobacter spp.Not SpecifiedNot SpecifiedComparable to Carbenicillin
Enterobacter spp.Not SpecifiedNot SpecifiedComparable to Carbenicillin
Proteus spp.Not SpecifiedNot SpecifiedLess active than Carbenicillin

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesInoculum Size (CFU/mL)Activity ComparisonReference
Streptococcus faecalisNot SpecifiedNot SpecifiedMore active than Carbenicillin

Table 3: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial SpeciesActivity ComparisonReference
Pseudomonas aeruginosa8-fold more active than Carbenicillin
Pseudomonas aeruginosa4-fold more active than Ticarcillin

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound sodium salt

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or PBS) at a concentration of 1000 µg/mL. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

    • Prepare the final inoculum by diluting the adjusted suspension 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution (or a desired starting concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (no antibiotic).

    • Well 12 should serve as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Materials:

  • MIC plate from the previous experiment

  • Standard agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

Procedure:

  • Subculturing: From each well of the MIC plate that shows no visible growth, and from the growth control well, take a 10 µL aliquot.

  • Plating: Spot-inoculate the 10 µL aliquot onto a quadrant of a standard agar plate.

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is determined by observing the plate with the lowest concentration of this compound that shows no colony growth or only one or two colonies.

Protocol 3: Cytotoxicity Assay in Mammalian Cell Lines

This protocol provides a general framework for assessing the cytotoxicity of this compound on a mammalian cell line (e.g., HEK293, HeLa, or a cell line relevant to the researcher's field).

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound sodium salt

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range, based on its antibacterial activity, could be from 1 µg/mL to 1000 µg/mL. A pilot experiment is recommended to determine the optimal concentration range.

  • Treatment:

    • After 24 hours of incubation, remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include wells with untreated cells (medium only) as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • Cell Viability Assessment:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then adding a solubilizing agent before reading the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Visualizations

Antibacterial_Screening_Workflow Experimental Workflow for Antibacterial Screening cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Pirbenicillin_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Pirbenicillin_Stock->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation_MIC Inoculate with Bacterial Suspension Bacterial_Inoculum->Inoculation_MIC Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate (35°C, 16-20h) Inoculation_MIC->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubation_MBC Incubate Agar Plates (35°C, 18-24h) Subculture->Incubation_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC Pirbenicillin_Mechanism_of_Action This compound's Mechanism of Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates Peptidoglycan_Crosslinking Peptidoglycan Cross-linking This compound->Peptidoglycan_Crosslinking Inhibits PBP->Peptidoglycan_Crosslinking Catalyzes Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Peptidoglycan_Crosslinking->Cell_Wall_Synthesis is essential for Weakened_Cell_Wall Weakened Cell Wall Cell_Wall_Synthesis->Weakened_Cell_Wall Disruption leads to Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis Results in Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Seed_Cells Seed Mammalian Cells in 96-well Plate Incubate_Attach Incubate for 24h for Attachment Seed_Cells->Incubate_Attach Add_Treatment Add Dilutions to Cells Incubate_Attach->Add_Treatment Prepare_Dilutions Prepare this compound Serial Dilutions Prepare_Dilutions->Add_Treatment Incubate_Exposure Incubate for 24-72h Add_Treatment->Incubate_Exposure Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate_Exposure->Viability_Assay Read_Plate Read Absorbance with Plate Reader Viability_Assay->Read_Plate Analyze_Data Calculate % Viability and IC50 Read_Plate->Analyze_Data

References

In Vivo Efficacy of Pirbenicillin: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available in vivo efficacy data for Pirbenicillin in animal models of bacterial infection. The included protocols are based on established methodologies for evaluating antimicrobial agents in vivo and have been adapted to reflect the available information on this compound.

Introduction

This compound is a broad-spectrum β-lactam antibiotic with potent activity against a range of Gram-negative and Gram-positive bacteria. As a member of the penicillin class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. Early studies have demonstrated its efficacy in various animal infection models, often showing superior potency compared to its contemporary, carbenicillin. These notes are intended to guide researchers in designing and executing preclinical studies to further evaluate the in vivo efficacy of this compound.

Data Presentation: In Vivo Efficacy Summary

Pathogen Animal Model This compound Efficacy Compared to Carbenicillin Key Findings
Pseudomonas aeruginosaMouse3- to 4-fold greater potency[1]This compound demonstrated a significant potency advantage in both in vitro and in vivo models against this opportunistic pathogen.
Escherichia coliMouseEffective at 2- to 4-fold lower doses[1]Mice infected with E. coli were protected by this compound at substantially lower doses than those required for carbenicillin.
Serratia spp.MouseEffective at 2- to 4-fold lower doses[1]Similar to the findings with E. coli, this compound showed enhanced efficacy against Serratia infections in mice.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vivo efficacy of this compound. These are generalized protocols based on standard practices for antimicrobial evaluation in animal models, as specific detailed protocols for this compound are not extensively published.

Protocol 1: Murine Sepsis Model for Efficacy Determination (Protective Dose - PD50)

This protocol is designed to determine the 50% protective dose (PD50) of this compound in a murine model of systemic infection (sepsis).

Materials:

  • This compound sodium salt

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for injection

  • Pathogen of interest (e.g., Pseudomonas aeruginosa, Escherichia coli) cultured to mid-logarithmic phase

  • Mucin or other virulence-enhancing agent (optional)

  • 6-8 week old specific-pathogen-free mice (e.g., BALB/c or CD-1), weight-matched

  • Sterile syringes and needles (27-30 gauge)

  • Animal housing and monitoring equipment

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in appropriate broth media (e.g., Tryptic Soy Broth).

    • Dilute the overnight culture in fresh broth and incubate to achieve mid-logarithmic growth phase (typically 2-4 hours).

    • Harvest bacteria by centrifugation, wash with sterile saline, and resuspend to the desired concentration (CFU/mL). The final concentration should be predetermined to induce a lethal infection in untreated animals within 24-48 hours. This is typically in the range of 10^6 to 10^8 CFU/mL.

    • The bacterial suspension may be mixed with a virulence-enhancing agent like mucin to establish a more consistent infection.

  • Infection:

    • Administer the bacterial inoculum to mice via intraperitoneal (IP) injection. The typical injection volume is 0.5 mL.

  • Treatment:

    • Prepare serial dilutions of this compound in sterile saline.

    • Administer this compound via a parenteral route, such as subcutaneous (SC) or intramuscular (IM) injection, at a specified time post-infection (e.g., 1 and 6 hours post-infection).

    • Include a vehicle control group (saline only) and a positive control group (e.g., carbenicillin) if applicable.

    • Use multiple dose levels of this compound to determine the dose-response relationship.

  • Monitoring and Endpoint:

    • Monitor the animals for signs of morbidity and mortality at regular intervals for a period of 7-14 days.

    • The primary endpoint is survival.

    • The PD50 value is calculated using a suitable statistical method (e.g., probit analysis) based on the survival data at the end of the observation period.

Protocol 2: Murine Thigh Infection Model for Bacterial Load Reduction

This model is used to assess the bactericidal activity of this compound at the site of infection.

Materials:

  • Same as Protocol 1.

  • Anesthetic agent for transient anesthesia (e.g., isoflurane).

  • Tissue homogenizer.

  • Agar plates for bacterial enumeration.

Procedure:

  • Induction of Neutropenia (Optional but recommended for P. aeruginosa):

    • Administer cyclophosphamide to the mice for several days prior to infection to induce a neutropenic state, which facilitates the establishment of a robust infection.

  • Infection:

    • Anesthetize the mice.

    • Inject a defined inoculum of the bacterial pathogen (e.g., 0.1 mL of 10^6 CFU/mL P. aeruginosa) directly into the thigh muscle of one of the hind limbs.

  • Treatment:

    • Initiate treatment with this compound (and control articles) at a specified time post-infection (e.g., 2 hours).

    • Administer the antibiotic via a systemic route (SC or IM at a site distant from the infected thigh).

    • Treatment can be a single dose or multiple doses over a defined period (e.g., every 8 hours for 24 hours).

  • Endpoint and Analysis:

    • At a predetermined time after the initiation of treatment (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar media to determine the number of viable bacteria (CFU/g of tissue).

    • The efficacy of this compound is determined by comparing the bacterial load in the treated groups to the vehicle control group.

Visualization of Key Processes

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a β-lactam antibiotic, this compound targets penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This diagram illustrates the general mechanism of action for β-lactam antibiotics.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Lysis Cell Lysis (Bacterial Death) PBP->Lysis Inhibition of synthesis leads to weakened wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Transpeptidation This compound This compound (β-Lactam) This compound->PBP Inhibition

Caption: this compound inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins (PBPs).

Experimental Workflow: Murine Sepsis Model (PD50 Determination)

This diagram outlines the key steps in determining the protective dose (PD50) of this compound in a mouse model of sepsis.

G A 1. Inoculum Preparation (e.g., P. aeruginosa) B 2. Intraperitoneal Infection of Mice A->B C 3. Treatment Administration (this compound, Vehicle, Controls) at defined time points B->C D 4. Monitoring (Morbidity & Mortality) for 7-14 days C->D E 5. Data Analysis (PD50 Calculation) D->E G cluster_drug Drug Factors cluster_host Host Factors cluster_pathogen Pathogen Factors PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Efficacy In Vivo Efficacy PK->Efficacy PD Pharmacodynamics (Potency, MIC) PD->Efficacy Immune Immune Status Immune->Efficacy Site Site of Infection Site->Efficacy Resistance Resistance Mechanisms (e.g., β-lactamases) Resistance->Efficacy Virulence Virulence Factors Virulence->Efficacy

References

Determining the Bactericidal vs. Bacteriostatic Activity of Pirbenicillin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the bactericidal versus bacteriostatic properties of Pirbenicillin, a broad-spectrum semisynthetic penicillin. Understanding whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is crucial for preclinical development and for predicting its therapeutic efficacy.

This compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[1] This disruption of the cell wall integrity leads to cell lysis and death, classifying it as a bactericidal agent.[1] Laboratory studies have confirmed that this compound is bactericidal at concentrations generally equal to or only two-fold higher than its minimal inhibitory concentration (MIC).

Key Experimental Protocols

To definitively characterize the bactericidal activity of this compound, two primary in vitro methods are recommended:

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: This two-step process first determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and then identifies the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

  • Time-Kill Curve Assay: This dynamic assay measures the rate of bacterial killing over time at various concentrations of this compound, providing a detailed profile of its bactericidal activity.

Experimental Protocol 1: Determination of MIC and MBC

This protocol outlines the broth microdilution method for determining the MIC, followed by the MBC assay.

Materials
  • This compound analytical standard

  • Test bacterial strains (e.g., Pseudomonas aeruginosa, Escherichia coli, Streptococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Mueller-Hinton Agar (MHA) plates

  • Incubator (35 ± 2°C)

  • Spectrophotometer (optional)

Procedure

Part A: Minimum Inhibitory Concentration (MIC) Assay

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • This compound Dilution:

    • Prepare a stock solution of this compound in an appropriate solvent and dilute it further in CAMHB to twice the highest desired test concentration.

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the double-strength this compound solution to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Part B: Minimum Bactericidal Concentration (MBC) Assay

  • Subculturing:

    • From each well that shows no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), plate a 100 µL aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the growth control well to confirm the initial inoculum count.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination:

    • Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Data Presentation: Hypothetical MIC and MBC Values for this compound
Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Pseudomonas aeruginosa ATCC 278538162Bactericidal
Escherichia coli ATCC 2592216322Bactericidal
Streptococcus faecalis ATCC 29212482Bactericidal

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Experimental Protocol 2: Time-Kill Curve Assay

This protocol details the time-kill curve assay to evaluate the rate of bactericidal activity of this compound.

Materials
  • Same materials as for the MIC/MBC assay.

  • Sterile culture tubes.

  • Shaking incubator.

Procedure
  • Inoculum Preparation:

    • Prepare a bacterial inoculum in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL, as described in the MIC protocol.

  • Assay Setup:

    • Prepare a series of sterile tubes, each containing CAMHB with this compound at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube with no antibiotic.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate all tubes at 35 ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto MHA plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[2] A bacteriostatic effect is a <3-log₁₀ reduction.[2]

Data Presentation: Hypothetical Time-Kill Curve Data for this compound against P. aeruginosa
Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.705.685.695.71
26.855.104.553.90
47.954.303.20<2.00
68.803.50<2.00<2.00
89.102.80<2.00<2.00
249.50<2.00<2.00<2.00

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 Bacterial Cell This compound This compound (β-Lactam) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inactivates Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Cell Wall Synthesis Crosslinking->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Mechanism of Action of this compound.

cluster_mic MIC Assay cluster_mbc MBC Assay prep_inoculum_mic Prepare Bacterial Inoculum (~5x10^5 CFU/mL) serial_dilution Serial Dilution of this compound in 96-well plate prep_inoculum_mic->serial_dilution inoculate_plate Inoculate Plate serial_dilution->inoculate_plate incubate_mic Incubate (16-20h, 35°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic plate_mic Plate Aliquots from Clear Wells onto Agar read_mic->plate_mic Proceed if growth is inhibited incubate_mbc Incubate (18-24h, 35°C) plate_mic->incubate_mbc count_colonies Count Colonies incubate_mbc->count_colonies read_mbc Determine MBC (≥99.9% killing) count_colonies->read_mbc

Workflow for MIC and MBC Assays.

start Prepare Bacterial Inoculum (~5x10^5 CFU/mL) setup Set up Tubes with this compound (e.g., 0x, 0.5x, 1x, 2x, 4x MIC) start->setup inoculate Inoculate Tubes setup->inoculate incubate Incubate with Shaking (35°C) inoculate->incubate sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sampling dilute_plate Serial Dilute and Plate sampling->dilute_plate incubate_plates Incubate Plates (18-24h) dilute_plate->incubate_plates count Count Colonies (CFU/mL) incubate_plates->count plot Plot log10 CFU/mL vs. Time count->plot

Workflow for Time-Kill Curve Assay.

References

Troubleshooting & Optimization

Technical Support Center: Bacterial Resistance to Pirbenicillin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to Pirbenicillin.

Section 1: General FAQs on this compound Resistance

Q1: What is this compound and its general spectrum of activity?

This compound is a broad-spectrum β-lactam antibiotic of the penicillin class.[1] It has shown activity against a range of bacteria, including a three- to fourfold greater potency against Pseudomonas aeruginosa compared to carbenicillin, both in vitro and in vivo.[1] Its antibacterial spectrum also includes Escherichia coli, Serratia, Citrobacter, and Enterobacter isolates, with minimal inhibitory concentrations (MICs) comparable to carbenicillin.[1] Additionally, this compound is more active than carbenicillin against certain gram-positive bacteria, notably Streptococcus faecalis.[1]

Q2: What are the primary mechanisms of bacterial resistance to β-lactam antibiotics like this compound?

Bacteria have evolved several fundamental mechanisms to resist β-lactam antibiotics. Understanding these is crucial for troubleshooting experimental results. The three primary mechanisms are:

  • Enzymatic Degradation: Bacteria produce enzymes, most notably β-lactamases, that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[2] This is the most significant resistance mechanism for penicillins.

  • Target Site Modification: The bacterial targets of β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), which are essential for cell wall synthesis. Mutations in the genes encoding these proteins can alter their structure, reducing the binding affinity of the antibiotic and rendering it less effective.

  • Reduced Drug Accumulation: This involves changes to the bacterial cell membrane that either limit the influx of the antibiotic or actively pump it out of the cell using efflux pumps. This prevents the drug from reaching a high enough intracellular concentration to be effective.

Section 2: Troubleshooting Enzymatic Degradation by β-Lactamases

Q3: My bacterial isolate shows a high Minimum Inhibitory Concentration (MIC) for this compound, but sequencing of the PBP genes reveals no mutations. What is the likely resistance mechanism?

The most probable cause is the production of β-lactamase enzymes. These enzymes specifically target and destroy the β-lactam ring that is central to the function of all penicillins, including this compound. The presence of β-lactamases is a very common resistance mechanism in both Gram-positive and Gram-negative bacteria and can confer high levels of resistance without any changes to the PBP targets.

Experimental Protocol: Nitrocefin Assay for β-Lactamase Detection

This protocol provides a rapid colorimetric method to detect β-lactamase activity. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red when its β-lactam ring is hydrolyzed.

Materials:

  • Bacterial culture (overnight liquid culture or colonies from a plate)

  • Nitrocefin solution (typically 0.5 mg/mL in DMSO and diluted in phosphate buffer)

  • Phosphate Buffered Saline (PBS), pH 7.0

  • Microcentrifuge tubes or 96-well plate

  • Positive control (e.g., a known β-lactamase-producing strain like E. coli with a TEM-1 plasmid)

  • Negative control (e.g., a known susceptible strain like E. coli ATCC 25922)

Methodology:

  • Sample Preparation (Crude Lysate):

    • Harvest approximately 1-2 mL of overnight bacterial culture by centrifugation.

    • Resuspend the cell pellet in 200 µL of PBS.

    • Lyse the cells by sonication or by using a lysis buffer to release periplasmic enzymes.

    • Centrifuge the lysate to pellet cell debris. The supernatant contains the enzymes.

  • Assay:

    • Add 50 µL of the bacterial lysate supernatant to a well in a 96-well plate or a microcentrifuge tube.

    • Add 50 µL of the nitrocefin working solution.

    • Incubate at room temperature (or 37°C for faster results).

  • Result Interpretation:

    • Observe for a color change from yellow to red.

    • A rapid color change (within 5-10 minutes) indicates strong β-lactamase activity.

    • A slower change (up to 60 minutes) may indicate weaker or inducible enzyme activity.

    • The negative control should remain yellow.

Data Presentation: Major Classes of β-Lactamases

This table summarizes the major classes of β-lactamases, which are categorized based on their molecular structure (Ambler classification) and substrate profile.

Ambler ClassActive SiteKey SubstratesGeneral Inhibition by Clavulanic Acid
A SerinePenicillins, Cephalosporins, some Carbapenems (KPC-type)Yes (for most, but not KPC)
B Zinc (Metallo-β-lactamase)Penicillins, Cephalosporins, CarbapenemsNo
C SerineCephalosporins (AmpC-type)No
D SerineOxacillin, Penicillins, some Carbapenems (OXA-type)Poorly

Data synthesized from sources.

Visualization: β-Lactamase Mechanism of Action

G cluster_outside Outside Cell cluster_periplasm Periplasm (Gram-Negative) Pirbenicillin_out This compound Pirbenicillin_in This compound Pirbenicillin_out->Pirbenicillin_in Porin Channel BetaLactamase β-Lactamase Enzyme Pirbenicillin_in->BetaLactamase 1. Encounter Hydrolyzed Inactive This compound BetaLactamase->Hydrolyzed 2. Hydrolysis of β-Lactam Ring PBP PBP Target Hydrolyzed->PBP 3. Fails to Bind G cluster_sensitive Susceptible Bacterium cluster_resistant Resistant Bacterium PBP_S Wild-Type PBP Bind_S This compound Binds Effectively PBP_S->Bind_S Result_S Cell Wall Synthesis Inhibited Bind_S->Result_S PBP_R Mutated PBP Bind_R This compound Binding Reduced PBP_R->Bind_R Result_R Cell Wall Synthesis Continues Bind_R->Result_R This compound This compound This compound->Bind_S Binds This compound->Bind_R Poorly Binds Mutation Genetic Mutation in pbp gene Mutation->PBP_R G Start Start: Isolate shows multidrug resistance Step1 1. Determine Baseline MIC of this compound Start->Step1 Step2 2. Determine MIC of this compound + Efflux Pump Inhibitor (EPI) Step1->Step2 Decision 3. Compare MICs: Is MIC with EPI < MIC without EPI (e.g., by ≥4-fold)? Step2->Decision Result_Yes Conclusion: Efflux is a significant resistance mechanism Decision->Result_Yes Yes Result_No Conclusion: Efflux is not a primary resistance mechanism. Investigate other mechanisms. Decision->Result_No No

References

Technical Support Center: Optimizing Pirbenicillin Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pirbenicillin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a semisynthetic penicillin antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] This inactivation prevents the cross-linking of peptidoglycan chains, which is essential for the strength and rigidity of the bacterial cell wall.[1] The disruption of cell wall synthesis leads to the weakening of the cell wall and ultimately causes cell lysis.[1]

Q2: What is the typical in vitro spectrum of activity for this compound?

A2: this compound has demonstrated broad-spectrum activity against a variety of bacteria. It is notably effective against Pseudomonas aeruginosa, showing three to four times the potency of carbenicillin in some studies. Its spectrum also includes Escherichia coli, Serratia, Citrobacter, and Enterobacter species. It has also shown activity against gram-positive bacteria, particularly Streptococcus faecalis. However, it is less active against Proteus spp. and inactive against ampicillin-resistant strains of E. coli.

Q3: What are the key parameters to consider when designing an in vitro experiment with this compound?

A3: Several factors can influence the outcome of in vitro experiments with this compound. The bacterial inoculum size is critical, as the activity of this compound can be inoculum-dependent. The pH of the culture medium can also affect its inhibitory activity, with greater activity observed at a lower pH (e.g., pH 6) compared to a higher pH (e.g., pH 8). The choice of growth medium is also important; Mueller-Hinton medium is commonly recommended for routine susceptibility testing. The incubation time and conditions (e.g., temperature, aerobic/anaerobic) should be appropriate for the specific bacterial species being tested.

Troubleshooting Guide

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.

  • Possible Cause 1: High Inoculum Density. An overly dense bacterial inoculum can lead to apparently higher MIC values.

    • Solution: Standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Possible Cause 2: Inappropriate pH of the Medium. this compound's activity is pH-dependent.

    • Solution: Ensure the pH of your growth medium is controlled and appropriate for your experiment. For enhanced activity, a slightly acidic pH may be considered.

  • Possible Cause 3: this compound Degradation. As a β-lactam antibiotic, this compound can be susceptible to degradation.

    • Solution: Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause 4: Bacterial Resistance. The bacterial strain may have acquired resistance to β-lactam antibiotics.

    • Solution: Verify the identity and susceptibility profile of your bacterial strain. If resistance is suspected, consider testing for the presence of β-lactamases.

Issue 2: No zone of inhibition in a disk diffusion assay.

  • Possible Cause 1: Incorrect Disk Potency. The antibiotic disks may have an incorrect concentration or may have degraded.

    • Solution: Use commercially available, standardized this compound disks and ensure they are stored correctly and are within their expiration date.

  • Possible Cause 2: High Bacterial Lawn Density. A very dense bacterial lawn can obscure the zone of inhibition.

    • Solution: Ensure your bacterial lawn is spread evenly and is not overly dense.

  • Possible Cause 3: Intrinsic Resistance. The test organism may be inherently resistant to this compound.

    • Solution: Confirm the expected susceptibility of your bacterial strain from literature or previous testing.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial isolates.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosa683.1-
Escherichia coli---
Proteus mirabilis---
Enterobacter spp.---
Serratia spp.---

Data is based on historical studies and may vary depending on the specific strains and testing conditions. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard CLSI guidelines.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or buffered solution) at a concentration of 1000 µg/mL.
  • Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
  • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

3. Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.
  • Add the prepared bacterial inoculum to each well.
  • Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
  • Incubate the plate at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Time-Kill Assay

This assay determines the rate at which this compound kills a bacterial population.

1. Preparation:

  • Prepare a standardized bacterial inoculum in logarithmic growth phase in a suitable broth (e.g., MHB).
  • Prepare tubes containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.

2. Assay Procedure:

  • Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.
  • Incubate all tubes at 37°C with shaking.
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
  • Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.

3. Data Analysis:

  • After incubation of the plates, count the number of colonies (CFU/mL) for each time point and concentration.
  • Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

pirbenicillin_mechanism cluster_bacterium Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan Layer) PBP Penicillin-Binding Proteins (PBPs) Inactivated_PBP Inactivated PBP PBP->Inactivated_PBP Inactivates This compound This compound This compound->PBP Binds to Cell_Lysis Cell Lysis Inactivated_PBP->Cell_Lysis Leads to

Caption: Mechanism of action of this compound on a bacterial cell.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_this compound Prepare this compound Stock Solution MIC_Assay MIC Assay (Broth Microdilution) Prep_this compound->MIC_Assay Time_Kill_Assay Time-Kill Assay Prep_this compound->Time_Kill_Assay Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->MIC_Assay Prep_Inoculum->Time_Kill_Assay Read_MIC Determine MIC Value MIC_Assay->Read_MIC Plot_Kill_Curve Plot Time-Kill Curve Time_Kill_Assay->Plot_Kill_Curve Read_MIC->Time_Kill_Assay Inform Concentration Selection

Caption: General experimental workflow for in vitro testing of this compound.

References

Investigating the stability of Pirbenicillin in different culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pirbenicillin in different culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in cell culture media?

A1: The stability of this compound, a β-lactam antibiotic, in culture media is primarily influenced by:

  • pH: Penicillins are susceptible to degradation in acidic and alkaline conditions, with optimal stability generally observed between pH 6.0 and 7.0.[1]

  • Temperature: Higher temperatures accelerate the degradation of this compound.[1] For instance, many antibiotics are stable for only about three days at 37°C in culture media.

  • Media Components: Certain components in the culture media can interact with and degrade this compound. This can include enzymes released from cells or the presence of certain metal ions.

  • Light Exposure: Some antibiotics are light-sensitive. It is good practice to protect media containing antibiotics from light.

Q2: How can I tell if my this compound is degrading in my cell culture experiments?

A2: Signs of this compound degradation may not always be visible. Key indicators include:

  • Loss of Antibacterial Activity: The most direct sign is the failure to control bacterial contamination in your cell cultures.

  • pH Shift in Media: Degradation products of some antibiotics can be acidic, causing a noticeable change in the color of the media's pH indicator.

  • Inconsistent Experimental Results: If you observe variability in your experimental outcomes that cannot be attributed to other factors, antibiotic instability could be a contributing cause.

Q3: What are the recommended storage conditions for this compound stock solutions and media containing this compound?

A3: To maintain the stability of this compound:

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., sterile water or PBS) and store them in aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles.

  • Media Containing this compound: Prepare fresh working media with this compound as needed. If you must store it, keep it at 2-8°C and use it within a week. For long-term experiments, it is advisable to replenish the media with fresh this compound regularly.

Q4: Can I use this compound that has precipitated out of solution?

A4: No, if you observe precipitation in your this compound stock solution or in the culture media, it should not be used. Precipitation indicates that the antibiotic may have exceeded its solubility limit or has degraded. Using such a solution can lead to inaccurate dosing and ineffective bacterial control.[2]

Troubleshooting Guides

Issue 1: Sudden Bacterial Contamination Despite Using this compound
Possible Cause Troubleshooting Step
This compound Degradation Prepare a fresh stock solution of this compound and add it to fresh culture medium. Compare its efficacy against the old medium.
Incorrect this compound Concentration Verify the calculations for your stock and working concentrations. Ensure complete dissolution of the antibiotic powder when preparing the stock solution.
Resistant Bacterial Strain If contamination persists with fresh this compound, consider that the bacteria may be resistant. Isolate the contaminant and perform antibiotic susceptibility testing to select a more effective antibiotic.
Improper Aseptic Technique Review your laboratory's aseptic techniques. Ensure all materials and equipment are properly sterilized and that work is performed in a clean and certified biological safety cabinet.[3]
Issue 2: Inconsistent or Unreliable Experimental Results
Possible Cause Troubleshooting Step
Variable this compound Bioactivity The bioactivity of this compound may be decreasing over the course of your experiment due to degradation. This can affect cellular processes and lead to inconsistent results.
Sub-lethal Antibiotic Effects Degraded antibiotic may be present at sub-lethal concentrations, which can still impact cell metabolism and gene expression without causing overt contamination.
Solution To mitigate these issues, perform a stability study of this compound under your specific experimental conditions (media type, temperature, duration) to determine its rate of degradation. Based on the results, establish a schedule for replenishing the media with fresh this compound to maintain a consistent, effective concentration.

Quantitative Data on this compound Stability

Table 1: Illustrative Stability of this compound (100 µg/mL) at 37°C in Different Culture Media

Time (Hours)% Remaining in DMEM% Remaining in RPMI-1640% Remaining in MEM
0100%100%100%
2485%88%90%
4865%70%75%
7240%50%55%
9620%30%35%

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of the concentration of intact this compound over time.

Materials:

  • This compound standard

  • Culture medium (e.g., DMEM, RPMI-1640)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filters

Methodology:

  • Preparation of Standards: Prepare a stock solution of this compound in sterile water. Create a series of standards by diluting the stock solution in the culture medium to be tested.

  • Sample Preparation:

    • Add this compound to the culture medium at the desired final concentration.

    • Incubate the medium under standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • At specified time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of the medium.

    • To precipitate proteins, add an equal volume of acetonitrile to the media aliquot.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • The mobile phase can consist of a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Inject the prepared standards and samples.

    • Monitor the elution of this compound using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.

    • Use the standard curve to determine the concentration of this compound in the experimental samples at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration at time 0.

Protocol 2: Assessment of this compound Bioactivity by Microbiological Assay

This method determines the biological activity of this compound by measuring its ability to inhibit bacterial growth.

Materials:

  • This compound

  • Culture medium

  • A susceptible bacterial strain (e.g., Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton agar)

  • Sterile petri dishes

  • Sterile paper discs

Methodology:

  • Sample Preparation:

    • Prepare and incubate this compound in the culture medium as described in the HPLC protocol, collecting aliquots at various time points.

  • Preparation of Bacterial Plates:

    • Prepare a standardized suspension of the susceptible bacterial strain.

    • Evenly spread the bacterial suspension onto the surface of Mueller-Hinton agar plates to create a bacterial lawn.

  • Disc Diffusion Assay:

    • Impregnate sterile paper discs with the this compound samples collected at different time points.

    • Also, prepare discs with known concentrations of fresh this compound to serve as standards.

    • Place the discs onto the surface of the inoculated agar plates.

  • Incubation and Measurement:

    • Incubate the plates under conditions suitable for bacterial growth (e.g., 37°C for 18-24 hours).

    • Measure the diameter of the zone of inhibition (the clear area around the disc where bacteria have not grown) for each disc.

  • Data Analysis:

    • Create a standard curve by plotting the diameter of the zone of inhibition against the logarithm of the concentration of the this compound standards.

    • Use the standard curve to determine the bioactive concentration of this compound in the experimental samples at each time point.

Visualizations

Pirbenicillin_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_standards Prepare this compound Standards hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_samples Prepare this compound in Culture Media incubate Incubate at 37°C, 5% CO₂ prep_samples->incubate collect_samples Collect Aliquots at Time Points incubate->collect_samples collect_samples->hplc_analysis microbio_assay Microbiological Assay collect_samples->microbio_assay calc_concentration Calculate Concentration vs. Time hplc_analysis->calc_concentration determine_bioactivity Determine Bioactivity vs. Time microbio_assay->determine_bioactivity Troubleshooting_Pirbenicillin_Instability start Issue: Suspected This compound Instability q1 Is there visible bacterial contamination? start->q1 check_fresh Prepare fresh this compound stock and media q1->check_fresh Yes check_results Are experimental results inconsistent? q1->check_results No a1_yes Yes a1_no No q2 Does contamination persist? check_fresh->q2 check_resistance Investigate bacterial resistance (e.g., susceptibility testing) q2->check_resistance Yes old_stock_bad Original this compound likely degraded. Discard old stock. q2->old_stock_bad No a2_yes Yes a2_no No run_stability_assay Perform stability assay (HPLC or microbiological) check_results->run_stability_assay Yes other_factors Consider other experimental variables check_results->other_factors No a3_yes Yes a3_no No replenish_schedule Establish a media replenishment schedule run_stability_assay->replenish_schedule

References

Troubleshooting inconsistent results in Pirbenicillin antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Pirbenicillin antibacterial susceptibility testing. The following sections address common issues that may lead to inconsistent results in assays such as Minimum Inhibitory Concentration (MIC) and disk diffusion tests.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a semi-synthetic, broad-spectrum penicillin antibiotic.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] This interference with the cross-linkage of peptidoglycan chains, essential for cell wall integrity, leads to cell lysis and bacterial death.[1]

Q2: Against which types of bacteria is this compound generally effective?

This compound has demonstrated broad-spectrum activity. It is notably effective against Pseudomonas aeruginosa, showing a three- to four-fold greater potency than carbenicillin both in vitro and in vivo. Its antibacterial spectrum also includes isolates of Escherichia coli, Serratia, Citrobacter, and Enterobacter. Additionally, it is more active against certain gram-positive bacteria, such as Streptococcus faecalis, when compared to carbenicillin. However, it is less active against Proteus species.

Q3: What are the common antibacterial susceptibility testing methods for this compound?

Standard methods for determining the susceptibility of bacteria to this compound include broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test. These methods are widely used for penicillin-class antibiotics.

Q4: We are observing "skipped wells" in our broth microdilution assay for this compound. What could be the cause?

"Skipped wells" refer to the absence of bacterial growth at a lower concentration of an antibiotic, while growth is observed at higher concentrations. This can be due to technical errors like improper dilution of the antibiotic. If you encounter skipped wells, it is recommended to repeat the experiment to rule out technical mistakes.

Troubleshooting Inconsistent Assay Results

High Variability in Minimum Inhibitory Concentration (MIC) Values

Inconsistent MIC values between experimental replicates can be a significant issue. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Inoculum Preparation Ensure the bacterial suspension is homogeneous and standardized to the correct turbidity, typically a 0.5 McFarland standard. Verify the inoculum density through plating and colony counting.
Pipetting Errors Regularly calibrate pipettes to ensure accurate serial dilutions of this compound.
Contamination Adhere to strict aseptic techniques to prevent contamination of cultures and media.
This compound Degradation Prepare fresh stock solutions of this compound and store them at the recommended temperature (typically -20°C or lower) in small aliquots to prevent repeated freeze-thaw cycles. As a beta-lactam antibiotic, this compound is susceptible to degradation.
Media Composition The pH and cation concentration of the growth medium can impact the activity of this compound. Use standardized and quality-controlled Mueller-Hinton agar or broth for consistency.
Incubation Time Prolonged incubation can lead to an apparent increase in the MIC. For most standard MIC assays, an incubation period of 18-24 hours is recommended.
Inaccurate Zone Sizes in Disk Diffusion Assays

The Kirby-Bauer disk diffusion method is another common technique where variability can occur.

Potential Cause Recommended Solution
Agar Depth The depth of the Mueller-Hinton agar should be uniform, as plates poured too thin or too deep can lead to false-susceptible or false-resistant results, respectively.
Inoculum Concentration An inoculum that is too light will result in overly large zones of inhibition, while an overly heavy inoculum will lead to smaller zones. Use a bacterial suspension equivalent to a 0.5 McFarland standard.
Disk Potency Ensure that the this compound disks are stored correctly to maintain their potency.
Incubation Conditions Incubate plates at a temperature of 35°C ± 2°C. Avoid incubation in a CO2-enriched atmosphere, as this can lower the pH of the agar and affect the antibiotic's activity.
pH of Media The pH of the Mueller-Hinton agar should be between 7.2 and 7.4. A pH outside this range can alter the activity of penicillin-class antibiotics.

Experimental Protocols

Broth Microdilution for MIC Determination
  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. Inoculate them into a suitable broth and incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Perform a final dilution to achieve the target inoculum density of approximately 5 x 10^5 CFU/mL in the final well volume.

  • This compound Dilution: Prepare a stock solution of this compound in an appropriate solvent. Perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria only) and a sterility control well (broth only). Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Susceptibility Test
  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube. Inoculate a Mueller-Hinton agar plate by streaking the swab across the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Antibiotic Disks: Aseptically apply the this compound-impregnated disk to the surface of the inoculated agar plate.

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours in an inverted position.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition around the disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Visual Guides

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis start Start: Isolate Colonies prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum mic_assay Broth Microdilution (MIC) prep_inoculum->mic_assay Inoculate Plates disk_assay Disk Diffusion prep_inoculum->disk_assay Inoculate Plates prep_this compound Prepare this compound Stock & Dilutions prep_this compound->mic_assay read_mic Read MIC Value (Lowest concentration with no growth) mic_assay->read_mic Incubate 18-24h measure_zone Measure Zone of Inhibition (mm) disk_assay->measure_zone Apply Disk & Incubate 18-24h end_mic Report MIC (µg/mL) read_mic->end_mic end_disk Report Susceptibility (S/I/R) measure_zone->end_disk

Caption: Workflow for this compound antibacterial susceptibility testing.

troubleshooting_logic start Inconsistent Results? check_inoculum Verify Inoculum (McFarland Standard, Colony Count) start->check_inoculum Yes consult_expert Consult Senior Staff or Technical Support start->consult_expert After Re-run check_antibiotic Check this compound (Fresh Stock, Storage) check_inoculum->check_antibiotic check_media Validate Media (pH, Cations, Agar Depth) check_antibiotic->check_media check_procedure Review Procedure (Pipetting, Incubation, Aseptic Technique) check_media->check_procedure rerun_assay Rerun Assay with Quality Controls check_procedure->rerun_assay rerun_assay->start Still Inconsistent

Caption: Troubleshooting logic for inconsistent this compound assay results.

pirbenicillin_moa This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Inhibits cell_wall Cell Wall Synthesis peptidoglycan->cell_wall is essential for cell_lysis Cell Lysis & Bacterial Death cell_wall->cell_lysis Inhibition leads to

Caption: Mechanism of action of this compound.

References

Technical Support Center: Analysis of Pirbenicillin Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific degradation pathways and products of Pirbenicillin is limited. This guide is based on the well-established degradation patterns and analytical methodologies for other β-lactam antibiotics, particularly broad-spectrum penicillins. The information provided should be considered as a general framework to guide experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Like other penicillins, this compound is susceptible to degradation primarily through the hydrolysis of its β-lactam ring. This can be catalyzed by acidic or basic conditions, as well as by β-lactamase enzymes. The primary degradation product is expected to be the corresponding penicilloic acid. Further degradation can lead to the formation of penilloic acid and other secondary products. Oxidation of the thioether group in the thiazolidine ring is another potential degradation pathway.

Q2: What are the typical stress conditions used in forced degradation studies for a penicillin-like compound?

A2: Forced degradation studies are conducted to understand the intrinsic stability of a drug and to develop stability-indicating analytical methods.[1][2] Typical conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 1-4 hours.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 4-24 hours.

  • Thermal Degradation: 60-80°C for 24-72 hours.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.

Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for separating and quantifying this compound and its degradation products.[3] For structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: How can I improve the separation of this compound from its degradation products in my HPLC method?

A4: To improve separation, you can optimize several chromatographic parameters:

  • Mobile Phase Composition: Vary the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer.

  • pH of the Aqueous Phase: The ionization state of this compound and its degradation products is pH-dependent, which significantly affects their retention. Experiment with a pH range around the pKa values of the analytes.

  • Column Chemistry: A C18 column is a good starting point, but other stationary phases like C8 or phenyl-hexyl could offer different selectivity.

  • Gradient Elution: A gradient elution program, where the mobile phase composition changes over time, can be effective in separating compounds with a wide range of polarities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. - Stress conditions are too mild (temperature too low, exposure time too short, reagent concentration too low).- this compound is highly stable under the tested conditions.- Increase the severity of the stress conditions (e.g., higher temperature, longer exposure, higher concentration of acid/base/oxidizing agent).- Confirm the activity of your stress reagents.
Complete degradation of this compound. - Stress conditions are too harsh.- Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower reagent concentration).
Poor peak shape (tailing or fronting) in HPLC. - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure consistent ionization of the analyte.- Reduce the injection volume or sample concentration.- Use a mobile phase additive like triethylamine to mask active silanol groups on the column.
Co-elution of degradation products. - Insufficient chromatographic resolution.- Optimize the HPLC method (see FAQ Q4).- Consider using a different column with a different selectivity.
Ghost peaks or baseline noise. - Contaminated mobile phase or glassware.- Carryover from previous injections.- Detector lamp aging.- Use fresh, high-purity solvents and thoroughly clean all glassware.- Implement a robust needle wash protocol in your autosampler.- Replace the detector lamp if necessary.
Inconsistent retention times. - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction.- Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase.- Check the pump for leaks and ensure proper priming.

Quantitative Data from Forced Degradation Studies (Illustrative Example)

The following table summarizes hypothetical data from a forced degradation study on this compound, demonstrating the expected percentage degradation under various stress conditions.

Stress Condition This compound Assay (%) Major Degradation Product (%) Other Degradation Products (%)
0.1 M HCl (60°C, 4h) 85.212.5 (Penicilloic Acid)2.3
0.1 M NaOH (RT, 2h) 78.918.3 (Penicilloic Acid)2.8
10% H₂O₂ (RT, 12h) 92.16.8 (Oxidized Product)1.1
Heat (80°C, 48h) 95.53.51.0
UV Light (254nm, 24h) 91.87.11.1

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat the mixture at 60°C for 4 hours. After cooling, neutralize the solution with 1 mL of 0.2 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep the mixture at room temperature for 2 hours. Neutralize the solution with 1 mL of 0.2 M HCl. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% H₂O₂. Keep the mixture at room temperature for 12 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. After cooling, prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (General Example)
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Visualizations

This compound Degradation Pathway This compound This compound Penicilloic_Acid This compound Penicilloic Acid This compound->Penicilloic_Acid Hydrolysis (Acid/Base/Enzyme) Penilloic_Acid This compound Penilloic Acid Penicilloic_Acid->Penilloic_Acid Decarboxylation Other_Products Other Degradation Products Penicilloic_Acid->Other_Products

Caption: General degradation pathway of this compound via hydrolysis.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acidic Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Base->Stressed_Samples Oxidative Oxidative Oxidative->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Start This compound Stock Solution Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photolytic Analysis HPLC/LC-MS Analysis Stressed_Samples->Analysis Data Data Interpretation (Peak Purity, Mass Balance) Analysis->Data

Caption: Workflow for a typical forced degradation study.

References

Strategies to mitigate Pirbenicillin degradation during long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific degradation pathways and stability kinetics of Pirbenicillin is limited. The following guidance is based on established principles for other β-lactam antibiotics, particularly penicillins. Researchers should validate these strategies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over the course of my multi-day experiment. What is the likely cause?

A1: The most common cause of activity loss in penicillin-based antibiotics like this compound is the hydrolytic degradation of the β-lactam ring. This process is often accelerated by factors such as suboptimal pH, elevated temperatures, and the presence of certain metal ions in the experimental medium. Even at neutral pH, significant hydrolysis can occur over several days at room temperature[1].

Q2: What are the primary degradation products of this compound, and are they toxic to my cell cultures?

A2: The primary degradation product of penicillin hydrolysis is the corresponding penicilloic acid, which is biologically inactive as an antibiotic[1]. While generally considered to have low cytotoxicity, high concentrations of degradation products could potentially interfere with sensitive biological assays.

Q3: At what pH is this compound most stable?

A3: While specific data for this compound is unavailable, penicillins, in general, are most stable in a slightly acidic to neutral pH range. Both acidic and basic conditions can catalyze the hydrolysis of the β-lactam ring. It is crucial to maintain a well-buffered solution within the optimal pH range for your specific experimental setup.

Q4: Can I pre-dissolve this compound in an aqueous buffer and store it for later use?

A4: It is generally recommended to prepare fresh solutions of this compound immediately before use. If storage is unavoidable, solutions should be kept at low temperatures (2-8°C) for a limited time. Long-term storage of this compound in aqueous solutions, even when frozen, is not recommended due to the potential for degradation.

Q5: Are there any common laboratory reagents or media components that can accelerate this compound degradation?

A5: Certain components in cell culture media or buffers can contribute to the degradation of β-lactam antibiotics. For instance, the presence of certain metal ions can catalyze hydrolysis[2]. It is advisable to review the composition of your experimental media for any potentially incompatible components.

Troubleshooting Guides

Issue: Rapid Loss of this compound Efficacy

This guide provides a systematic approach to identifying and mitigating the causes of accelerated this compound degradation in your experiments.

  • Initial Assessment:

    • Confirm the initial potency of your this compound stock.

    • Review your experimental protocol for any recent changes.

  • Environmental Factors:

    • Temperature: Ensure that the experimental temperature is appropriate and stable. Avoid unnecessary exposure to elevated temperatures.

    • pH: Measure the pH of your experimental medium containing this compound. If it is outside the optimal range for penicillin stability, adjust and buffer the solution accordingly.

  • Solution and Media Composition:

    • Solvent: If using a co-solvent, ensure its purity and compatibility with this compound.

    • Additives: Investigate if any additives in your solution, such as metal ions, could be catalyzing degradation. Consider using chelating agents like sodium citrate as a potential stabilizer[2].

    • Freshness: Always use freshly prepared this compound solutions.

  • Analytical Verification (Optional but Recommended):

    • Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of active this compound over time. This will provide definitive data on the rate of degradation.

Quantitative Data Summary

Due to the lack of specific quantitative stability data for this compound, the following table provides generalized stability information for penicillins under various conditions to illustrate the impact of environmental factors.

ConditionStressorTypical Observation for PenicillinsReference
Hydrolysis Acidic (e.g., 0.1 M HCl)Rapid degradation[3]
Neutral (e.g., Water)Slower degradation, but significant over days
Basic (e.g., 0.1 M NaOH)Rapid degradation
Oxidation Hydrogen PeroxidePotential for degradation
Temperature Elevated (e.g., >40°C)Accelerated degradation
Light UV ExposureCan contribute to degradation

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound to identify its degradation products and establish a stability-indicating analytical method, as recommended by ICH guidelines.

1. Objective: To assess the stability of this compound under various stress conditions and identify the resulting degradation products.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with a suitable detector (e.g., UV)

  • pH meter

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at optimal pH) at a known concentration.

  • Acid Hydrolysis:

    • Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂.

    • Incubate at room temperature, monitoring at various time points.

  • Thermal Degradation:

    • Expose a solid sample of this compound and a solution to elevated temperatures (e.g., 60°C) for a defined period.

    • At each time point, dissolve the solid or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to UV light.

    • Analyze at various time points.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Visualizations

Figure 1. Troubleshooting Workflow for this compound Degradation start Start: Unexpected Loss of This compound Activity check_stock Is the this compound stock solution fresh and properly stored? start->check_stock prep_fresh Prepare fresh This compound stock check_stock->prep_fresh No check_pH Is the experimental pH within the optimal range (typically 6.0-7.0)? check_stock->check_pH Yes prep_fresh->check_pH adjust_pH Adjust and buffer the pH of the medium check_pH->adjust_pH No check_temp Is the experiment conducted at an elevated temperature? check_pH->check_temp Yes adjust_pH->check_temp lower_temp Lower the experimental temperature if possible check_temp->lower_temp Yes check_media Are there any known degrading agents (e.g., certain metal ions) in the medium? check_temp->check_media No lower_temp->check_media modify_media Consider media modification or use of chelators (e.g., sodium citrate) check_media->modify_media Yes end Resolution: Degradation Mitigated check_media->end No modify_media->end

Caption: Figure 1. Troubleshooting Workflow for this compound Degradation.

Figure 2. General Hydrolytic Degradation Pathway of Penicillins This compound This compound (Active) β-lactam ring intact hydrolysis Hydrolysis (H₂O, Acid, or Base Catalyzed) This compound->hydrolysis penicilloic_acid Pirbenicilloic Acid (Inactive) β-lactam ring opened hydrolysis->penicilloic_acid further_degradation Further Degradation Products penicilloic_acid->further_degradation

Caption: Figure 2. General Hydrolytic Degradation Pathway of Penicillins.

References

Technical Support Center: Enhancing Pirbenicillin Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the oral bioavailability of Pirbenicillin in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound and why is it problematic?

This compound, like many other β-lactam antibiotics, is anticipated to have low and variable oral bioavailability. This is primarily due to several factors:

  • Poor Permeability: The presence of a carboxylic acid group, which is typical for penicillins, leads to ionization at physiological pH, limiting its ability to passively diffuse across the intestinal epithelium.

  • Chemical Instability: this compound may be susceptible to degradation in the acidic environment of the stomach.

  • Efflux Transporters: It may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively transport the drug back into the gut lumen.

  • First-Pass Metabolism: The drug that is absorbed may be subject to metabolism in the intestinal wall and liver before reaching systemic circulation.

These factors contribute to insufficient plasma concentrations when this compound is administered orally, potentially compromising its therapeutic efficacy in animal models.

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

The most common and effective strategies focus on overcoming the limitations mentioned above:

  • Prodrug Approach: This is a widely used and successful strategy for β-lactam antibiotics.[1] By masking the polar carboxyl group with a lipophilic moiety, a more permeable ester prodrug is created. This prodrug can more easily cross the intestinal membrane and is then hydrolyzed by endogenous esterases in the intestinal wall, plasma, or liver to release the active this compound.

  • Formulation Strategies:

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds. While this compound itself is not highly lipophilic, a lipophilic prodrug of this compound would be an excellent candidate for a SEDDS formulation.[2]

    • Permeation Enhancers: Co-administration with excipients that transiently and safely increase the permeability of the intestinal epithelium.

    • Nanotechnology: Reducing the particle size of the drug formulation to the nanoscale can increase the surface area for dissolution and improve absorption.

Q3: How do I choose an appropriate animal model for studying this compound's oral bioavailability?

The choice of animal model is critical and can significantly impact the results. Common models include:

  • Mice and Rats: These are the most common initial models due to their cost-effectiveness and ease of handling. However, differences in their gastrointestinal physiology and drug metabolism compared to humans can make direct extrapolation of data challenging.

  • Dogs: The gastrointestinal tract of dogs shares more similarities with humans than rodents, making them a valuable model for bioavailability studies.

  • Pigs: The pig is considered a good preclinical model for predicting oral bioavailability in humans due to similarities in gastrointestinal anatomy and physiology.[3]

It is crucial to perform intravenous (IV) administration studies in the same species to determine the absolute oral bioavailability.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations After Oral Administration
Potential Cause Troubleshooting Steps
Poor aqueous solubility of the formulation. 1. Particle Size Reduction: Micronize or nanosize the drug powder to increase surface area and dissolution rate. 2. Formulation with Solubilizing Agents: Incorporate surfactants or co-solvents in the formulation. 3. Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer.
Degradation in gastric acid. 1. Enteric Coating: Formulate tablets or capsules with a pH-sensitive coating that dissolves in the higher pH of the small intestine. 2. Co-administration with a Proton Pump Inhibitor: For experimental purposes, an agent like omeprazole can be used to raise gastric pH.
Low intestinal permeability. 1. Synthesize a Prodrug: Create a lipophilic ester prodrug of this compound to enhance passive diffusion. 2. Incorporate Permeation Enhancers: Include excipients like sodium caprate in the formulation (requires careful toxicity assessment).
Efflux by P-glycoprotein (P-gp). 1. Co-administer a P-gp Inhibitor: Use known inhibitors like piperine in the formulation for experimental studies. 2. Select Prodrug Moiety Carefully: Some prodrug moieties may have a lower affinity for P-gp.
First-pass metabolism. 1. Prodrug Strategy: A prodrug can alter the metabolic profile. 2. Lipid-Based Formulations: These may promote lymphatic uptake, partially bypassing the liver.
Issue 2: Difficulty in Synthesizing a Stable and Effective this compound Prodrug
Potential Cause Troubleshooting Steps
The chosen ester linkage is too stable and does not hydrolyze in vivo. 1. Vary the Ester Moiety: Synthesize a series of prodrugs with different ester groups (e.g., acyloxyalkyl esters like pivoxil) that are known to be substrates for endogenous esterases.[4] 2. In Vitro Hydrolysis Assays: Test the stability of the prodrugs in plasma and tissue homogenates (liver, intestine) from the target animal species to assess the rate of conversion to this compound.
The prodrug is chemically unstable in the formulation. 1. Stability Studies: Conduct comprehensive stability testing of the prodrug under various conditions (pH, temperature, humidity). 2. Formulation Optimization: Adjust the formulation excipients and manufacturing process to enhance stability.
The prodrug has poor solubility. 1. Modify the Prodrug Moiety: Select an ester group that provides a better balance between lipophilicity and solubility. 2. Advanced Formulation: Utilize techniques like solid dispersions or SEDDS to improve the solubility of the prodrug.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and a Prodrug Following Oral Administration in Beagle Dogs

Compound Dose (mg/kg) Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Absolute Bioavailability (%)
This compound500.8 ± 0.21.5 ± 0.52.5 ± 0.7< 10
This compound Pivoxil Prodrug75 (equimolar to 50 mg this compound)4.2 ± 0.92.0 ± 0.515.8 ± 3.1~60

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of a this compound Acyloxyalkyl Ester Prodrug (e.g., Pivoxil Ester)
  • Protection of this compound: If necessary, protect any reactive functional groups on the this compound molecule that are not the target for esterification.

  • Activation of the Carboxylic Acid: Convert the carboxylic acid of this compound to a more reactive species, such as an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Esterification: React the activated this compound with the desired acyloxyalkyl halide (e.g., chloromethyl pivalate). The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base.

  • Deprotection (if applicable): Remove any protecting groups.

  • Purification: Purify the resulting prodrug using techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the prodrug using methods like NMR, mass spectrometry, and HPLC.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300g) for at least one week with free access to food and water.

  • Catheterization (Optional but Recommended): For serial blood sampling, cannulate the jugular vein of the rats one day prior to the study.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound sodium salt (e.g., 10 mg/kg) dissolved in sterile saline via the tail vein.

    • Oral (PO) Group 1: Administer a suspension of this compound in a vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage (e.g., 50 mg/kg).

    • Oral (PO) Group 2: Administer a suspension of the this compound prodrug in the same vehicle at an equimolar dose to the this compound oral group.

  • Blood Sampling: Collect blood samples (e.g., 100 µL) from the jugular vein cannula or retro-orbital sinus at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound (and the prodrug, if applicable) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Visualizations

Experimental_Workflow cluster_synthesis Prodrug Synthesis & Formulation cluster_invivo Animal Bioavailability Study This compound This compound Prodrug_Synthesis Ester Prodrug Synthesis This compound->Prodrug_Synthesis Formulation Formulation Development (e.g., Suspension, SEDDS) Prodrug_Synthesis->Formulation Dosing Oral & IV Dosing (e.g., Rats, Dogs) Formulation->Dosing Test Articles Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis Bioavailability_Assessment Bioavailability_Assessment PK_Analysis->Bioavailability_Assessment Calculate F% Bioavailability_Factors cluster_gut Gastrointestinal Tract Pirbenicillin_Oral Oral this compound Stomach Stomach (Acid Degradation) Pirbenicillin_Oral->Stomach Intestine Intestinal Lumen (Poor Solubility) Stomach->Intestine Partial Degradation Gut_Wall Intestinal Wall (Poor Permeability, P-gp Efflux) Intestine->Gut_Wall Limited Absorption Gut_Wall->Intestine Efflux Liver Liver (First-Pass Metabolism) Gut_Wall->Liver Portal Vein Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation Metabolized Drug Exits Liver->Systemic_Circulation Active Drug Enters

References

Identifying and minimizing impurities in Pirbenicillin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the synthesis of Pirbenicillin, focusing on the identification and minimization of impurities.

Q1: My final this compound product shows an unexpected peak in the HPLC chromatogram. What could it be?

A1: An unexpected peak could be one of several possibilities:

  • Unreacted Starting Materials: Residual 6-aminopenicillanic acid (6-APA) or the activated side-chain precursor (a derivative of D-phenylglycine) may be present.

  • Process-Related Impurities: These are by-products formed during the synthesis. For aminopenicillins, this can include dimers or polymers formed from the reaction of the amine side chain with the β-lactam ring of another molecule.

  • Degradation Products: this compound, like other β-lactam antibiotics, is susceptible to degradation. The most common degradation product is the corresponding penicilloic acid, formed by the hydrolytic cleavage of the β-lactam ring.[1][2][3] Other degradation products like penilloic acid may also form under certain conditions.[4][5]

  • Epimers: If the chiral center in the D-phenylglycine side chain epimerizes during the reaction, you may see the L-phenylglycine diastereomer of this compound.

To identify the peak, it is recommended to use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the impurity, which can provide significant clues to its identity.

Q2: The yield of my this compound synthesis is low, and I observe multiple by-products. How can I optimize the reaction?

A2: Low yields and the formation of multiple by-products in penicillin synthesis are often related to the acylation step of 6-APA. Consider the following optimizations:

  • Control of pH: The pH of the reaction mixture is critical. Deviations from the optimal pH can lead to the degradation of the β-lactam ring and promote side reactions.

  • Temperature Control: The acylation reaction is often performed at low temperatures (e.g., 0-5°C) to minimize degradation and side reactions.

  • Purity of Starting Materials: Ensure the high purity of your 6-APA and the activated side-chain. Impurities in the starting materials can lead to the formation of related impurities in the final product. For instance, the presence of L-phenylglycine derivatives in your D-phenylglycine starting material can lead to the formation of the corresponding diastereomeric impurity.

  • Choice of Acylating Agent and Coupling Method: The method used to activate the side-chain's carboxylic acid (e.g., acid chloride, mixed anhydride) can influence the impurity profile. The use of silyl protecting groups for the 6-APA can sometimes improve yields and reduce side reactions.

Q3: My purified this compound product changes color or loses potency upon storage. What is happening and how can I prevent it?

A3: Color change and loss of potency are typically signs of product degradation. Penicillins are sensitive to moisture, heat, and pH extremes.

  • Hydrolysis: The primary degradation pathway is the hydrolysis of the β-lactam ring to form inactive penicilloic acids. This process is accelerated by moisture and non-neutral pH.

  • Storage Conditions: To minimize degradation, store purified this compound as a dry powder in a cool, dark, and dry place. Use of desiccants is highly recommended. For solutions, use appropriate buffers and store at recommended temperatures (often refrigerated) for a limited time.

  • Packaging: Ensure that the storage container is well-sealed and made of a non-reactive material.

Q4: How can I confirm the identity of a suspected impurity?

A4: A multi-step approach is typically used for impurity identification:

  • Separation: Develop a robust HPLC method that effectively separates the impurity from the main this compound peak and other components.

  • Mass Determination: Use LC-MS to determine the molecular weight of the impurity. The fragmentation pattern in MS/MS can provide structural information.

  • Structural Elucidation: For complete structural confirmation, the impurity may need to be isolated using preparative HPLC. The isolated impurity can then be analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reference Standards: If available, co-injecting a certified reference standard of the suspected impurity with your sample in the HPLC system is a definitive way to confirm its identity.

Potential Impurities in this compound Synthesis

Based on the synthesis of structurally related aminopenicillins, the following table summarizes potential impurities that may be encountered.

Impurity TypePotential Compound NameLikely Origin
Starting Material 6-Aminopenicillanic Acid (6-APA)Incomplete reaction during the acylation step.
Starting Material D-Phenylglycine derivative (activated side-chain)Incomplete reaction or hydrolysis of the activated side-chain.
Process-Related This compound DimerIntermolecular reaction between the side-chain amine of one molecule and the β-lactam ring of another.
Process-Related L-Pirbenicillin (Diastereomer)Presence of the L-enantiomer in the D-phenylglycine starting material.
Degradation Pirbenicilloic AcidHydrolysis of the β-lactam ring of this compound, accelerated by moisture, acid, or base.
Degradation Pirbenilloic AcidFurther degradation product that can form from penicilloic acid, particularly under acidic conditions.
Residual Solvents Methylene Chloride, Acetone, Isopropyl Alcohol, etc.Solvents used during synthesis and purification steps.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This is a general reverse-phase HPLC method adaptable for aminopenicillin impurity analysis. Method optimization will be required for this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 5% B

    • 32-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

This method is based on typical HPLC conditions for ampicillin analysis and should be validated for this compound.

Protocol 2: Identification of Impurities by LC-MS
  • LC System: Use an HPLC or UHPLC system with a method similar to Protocol 1. For MS compatibility, replace the non-volatile phosphoric acid buffer with a volatile alternative like 0.1% formic acid in water.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for penicillins.

  • Data Acquisition: Acquire full scan MS data to determine the molecular weights of the eluting peaks. Subsequently, perform tandem MS (MS/MS) experiments on the impurity peaks to obtain fragmentation patterns for structural elucidation.

Visualizations

Penicillin_Degradation_Pathway cluster_conditions Accelerated by: This compound This compound (Active β-Lactam Ring) Intermediate Unstable Intermediate This compound->Intermediate H₂O (Hydrolysis) Penicilloic_Acid Pirbenicilloic Acid (Inactive, β-Lactam Ring Opened) Intermediate->Penicilloic_Acid Moisture Moisture Heat Heat Non-neutral pH Non-neutral pH

Caption: General degradation pathway of this compound via hydrolysis.

Impurity_Identification_Workflow cluster_detection Detection & Quantification cluster_identification Identification cluster_confirmation Structure Confirmation HPLC HPLC Analysis (Detects unknown peak) LCMS LC-MS Analysis (Determine Molecular Weight) HPLC->LCMS Sample with impurity Reference Reference Standard (Co-injection) HPLC->Reference Confirm identity MSMS Tandem MS (MS/MS) (Obtain Fragmentation Pattern) LCMS->MSMS Isolation Preparative HPLC (Isolate Impurity) MSMS->Isolation If needed for full confirmation NMR NMR Spectroscopy (Elucidate Structure) Isolation->NMR

Caption: Experimental workflow for impurity identification and confirmation.

References

Validation & Comparative

Cross-Reactivity of Pirbenicillin with Other Penicillin-Class Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirbenicillin is a broad-spectrum penicillin antibiotic. As with all beta-lactam antibiotics, the potential for allergic reactions and cross-reactivity with other members of the same class is a significant consideration in its clinical development and use. This guide provides a comparative analysis of the potential cross-reactivity of this compound with other penicillin-class antibiotics. Due to a lack of direct experimental data on this compound's allergenic profile, this guide utilizes an inferential approach based on its chemical structure, specifically its R1 side chain, in comparison to other penicillins with known cross-reactivity profiles. The information presented herein is intended to guide research and development efforts by highlighting key structural motifs that may be involved in allergenic responses.

The cross-reactivity among beta-lactam antibiotics is primarily determined by the similarity of their R1 side chains rather than the core beta-lactam ring.[1][2][3] Allergic reactions are typically mediated by IgE antibodies that recognize the R1 side chain of the sensitizing penicillin.[4][5] Subsequent exposure to a different penicillin with a structurally similar R1 side chain can trigger an allergic response.

Structural Analysis of this compound's R1 Side Chain

The chemical structure of this compound, as identified from the PubChem database, is (2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. The R1 side chain of this compound is a complex moiety: [[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino] .

For the purpose of inferring cross-reactivity, this R1 side chain can be broken down into three key structural motifs:

  • Phenylacetyl group: This is a common motif found in Penicillin G.

  • Aminoacetyl group: Variations of this group are present in aminopenicillins like Ampicillin and Amoxicillin.

  • Pyridinylmethylideneamino group: This is a more unique and complex component of this compound's side chain.

Inferred Cross-Reactivity Profile of this compound

The presence of the phenylacetyl and aminoacetyl-like moieties suggests a potential for cross-reactivity with penicillins containing similar structures. However, the large and complex pyridinylmethylideneamino group may significantly alter the overall shape and immunogenicity of the R1 side chain, potentially reducing or altering its cross-reactivity profile compared to simpler penicillins.

The following table summarizes the inferred potential for cross-reactivity between this compound and other penicillin-class antibiotics based on shared structural motifs. It is critical to note that this information is not based on experimental data for this compound and should be interpreted with caution.

Comparative Penicillin Shared R1 Side Chain Motif Inferred Potential for Cross-Reactivity with this compound Supporting Rationale
Penicillin GPhenylacetylPossibleShared phenylacetyl group is a known allergenic determinant.
AmpicillinAmino-phenylacetylPossiblePresence of a phenylacetyl group and an amino group on the alpha-carbon, which has some similarity to the aminoacetyl portion of this compound's side chain.
AmoxicillinAmino-hydroxyphenylacetylLess LikelyWhile an aminopenicillin, the hydroxyl group on the phenyl ring makes it structurally more distinct from this compound's side chain compared to Ampicillin.
PiperacillinComplex ureido side chainUnlikelyThe R1 side chain of Piperacillin is structurally very different from that of this compound.

Experimental Protocols for Assessing Penicillin Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, specific experimental studies are required. The following are standard methodologies used to assess penicillin allergies and cross-reactivity.

In Vitro Immunoassays
  • Enzyme-Linked Immunosorbent Assay (ELISA): This assay can be used to measure the binding of IgE antibodies from penicillin-allergic patients' serum to this compound-protein conjugates. A competitive ELISA format can be employed to determine the degree of cross-reactivity by assessing the ability of other penicillins to inhibit the binding of IgE to immobilized this compound.

  • Radioallergosorbent Test (RAST): Similar to ELISA, RAST measures the amount of specific IgE antibodies to a particular allergen, in this case, this compound.

Cellular Assays
  • Basophil Activation Test (BAT): This flow cytometry-based assay measures the activation of basophils (a type of white blood cell) from a penicillin-allergic patient upon exposure to this compound. The degree of cross-reactivity can be assessed by challenging the basophils with other penicillins.

In Vivo Testing
  • Skin Prick Testing: A small amount of a dilute solution of this compound is introduced into the skin via a small prick. A positive reaction (a wheal and flare) indicates the presence of specific IgE antibodies.

  • Intradermal Testing: If the skin prick test is negative, a more sensitive intradermal test may be performed, where a small amount of the antibiotic is injected into the dermis.

  • Drug Provocation Test (DPT) / Graded Challenge: This is the gold standard for diagnosing drug hypersensitivity. Under close medical supervision, the patient is given gradually increasing doses of this compound, starting with a very small dose, to determine if they can tolerate the drug without an allergic reaction.

Visualization of Inferred Cross-Reactivity

The following diagram illustrates the logical relationship of this compound's potential cross-reactivity with other penicillin-class antibiotics based on shared R1 side chain motifs.

CrossReactivity cluster_this compound This compound cluster_penicillins Other Penicillins This compound This compound PenG Penicillin G This compound->PenG Phenylacetyl Ampicillin Ampicillin This compound->Ampicillin Amino-phenylacetyl Amoxicillin Amoxicillin This compound->Amoxicillin Amino-hydroxyphenylacetyl (Less Structural Similarity) Piperacillin Piperacillin This compound->Piperacillin Dissimilar Side Chain

Caption: Inferred cross-reactivity of this compound.

Conclusion and Future Directions

The analysis of this compound's R1 side chain suggests a potential for cross-reactivity with other penicillins, particularly those containing a phenylacetyl moiety like Penicillin G and, to a lesser extent, aminopenicillins like Ampicillin. However, the unique and complex nature of this compound's side chain may lead to a distinct allergenic profile.

It is imperative that dedicated experimental studies are conducted to accurately characterize the cross-reactivity of this compound. Such studies should employ a combination of in vitro immunoassays and cellular assays, followed by carefully controlled in vivo testing in well-characterized patient populations with confirmed penicillin allergies. The data generated from these studies will be crucial for the safe and effective clinical use of this compound and for providing clear guidance to clinicians on its use in patients with a history of penicillin allergy. The lack of direct experimental data represents a significant knowledge gap that needs to be addressed in future research.

References

Validating Pirbenicillin MIC Results: A Comparative Guide Using Control Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing (AST), the accuracy and reproducibility of Minimum Inhibitory Concentration (MIC) results are paramount. This guide provides a framework for validating the performance of Pirbenicillin, an extended-spectrum penicillin, using standardized quality control (QC) strains.

Due to the limited availability of current, official MIC quality control ranges for this compound from standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this guide utilizes historical data for a comparator antibiotic, Mezlocillin, to illustrate the validation process. This approach allows laboratories to assess the precision and accuracy of their MIC testing methodology for penicillin-class antibiotics.

Comparative MIC Quality Control Ranges

The following table summarizes the historical CLSI MIC quality control ranges for Mezlocillin against standard ATCC® control strains. These ranges can be used to verify that the testing methodology is performing within expected parameters. Laboratories should aim for their results with these control strains to fall within these established ranges.

Antimicrobial AgentQC StrainMIC Quality Control Range (µg/mL)Reference
This compoundEscherichia coli ATCC® 25922No data availableN/A
Pseudomonas aeruginosa ATCC® 27853No data availableN/A
Staphylococcus aureus ATCC® 29213No data availableN/A
Mezlocillin Escherichia coli ATCC® 259222.0 - 8.0CLSI M100 (pre-2018)[1]
(Comparator)Pseudomonas aeruginosa ATCC® 278538.0 - 32.0CLSI M100 (pre-2018)[1]
Staphylococcus aureus ATCC® 292131.0 - 4.0CLSI M100 (pre-2018)[1]

Note: The QC ranges for Mezlocillin are no longer included in the current CLSI M100 document but are provided here for validation of testing procedures for older penicillin agents.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the standardized broth microdilution method for determining MIC values, which is a widely accepted and reproducible technique.

1. Preparation of Materials:

  • Control Strains: Obtain certified quality control strains such as Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853, and Staphylococcus aureus ATCC® 29213 from a reputable supplier (e.g., ATCC).

  • Culture Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay.

  • Antimicrobial Agent: Prepare a stock solution of this compound (or the comparator antibiotic) at a known concentration.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a spectrophotometer or plate reader.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the QC strain.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Perform a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range.

  • Ensure the final volume in each well is consistent (e.g., 100 µL) after the addition of the inoculum.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

  • Compare the MIC values obtained for the QC strains with the expected ranges for the comparator antibiotic. If the results for the comparator fall within the specified ranges, it provides confidence in the test system's accuracy for a penicillin-class drug like this compound.

Experimental Workflow for MIC Validation

The following diagram illustrates the key steps in the workflow for validating this compound MIC results using control strains.

MIC_Validation_Workflow QC_Strains Obtain QC Strains (e.g., ATCC 25922, 27853, 29213) Prepare_Inoculum Prepare 0.5 McFarland Standard Inoculum QC_Strains->Prepare_Inoculum Prepare_Media Prepare Cation-Adjusted Mueller-Hinton Broth Prepare_Media->Prepare_Inoculum Prepare_Antibiotic Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution of this compound in 96-Well Plate Prepare_Antibiotic->Serial_Dilution Inoculate_Plate Inoculate Plate with QC Strain Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC Value (Lowest concentration with no visible growth) Incubate->Read_MIC Compare_Ranges Compare Observed MIC with Expected QC Ranges for Comparator Read_MIC->Compare_Ranges Validate_Test Validate Test System Performance Compare_Ranges->Validate_Test

Caption: Workflow for MIC validation using control strains.

References

Pirbenicillin Demonstrates Superior In Vitro Efficacy Against Pseudomonas aeruginosa Compared to Carbenicillin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data indicates that pirbenicillin, a semisynthetic penicillin, exhibits greater in vitro activity against Pseudomonas aeruginosa than carbenicillin. This guide presents a comparative analysis of their efficacy, supported by quantitative data and detailed experimental protocols.

For researchers and drug development professionals engaged in the study of antibacterial agents, the following comparison provides objective data on the performance of this compound and carbenicillin against the opportunistic pathogen Pseudomonas aeruginosa. The evidence strongly suggests that this compound is a more potent agent in laboratory settings.

Comparative In Vitro Efficacy: A Quantitative Overview

A key study evaluating 68 clinical isolates of Pseudomonas aeruginosa revealed that this compound has a significantly lower median minimum inhibitory concentration (MIC) compared to carbenicillin across various experimental conditions.[1][2] The MIC is a fundamental measure of an antibiotic's effectiveness, representing the lowest concentration that prevents visible growth of a bacterium.

The in vitro superiority of this compound is most pronounced at a standard inoculum size, though this advantage diminishes as the bacterial load increases.[1][2] Both drugs demonstrate enhanced activity in acidic environments.[1]

ParameterThis compoundCarbenicillinTicarcillin
Median MIC (10⁵ CFU/ml) 3.1 µg/ml25 µg/ml12.5 µg/ml
Median MIC (10⁷ CFU/ml) 6.25 µg/ml50 µg/ml12.5 µg/ml
Median MIC (10⁸-10⁹ CFU/ml) 50 µg/ml100 µg/ml50 µg/ml
Inhibition at 6.25 µg/ml (pH 6) 57% of strains7% of strains11% of strains
Inhibition at 6.25 µg/ml (pH 7) 11% of strains0% of strains4% of strains
Inhibition at 6.25 µg/ml (pH 8) 7% of strains0% of strains4% of strains
Data for ticarcillin is included for additional context as it was part of the comparative study.

Experimental Methodology

The presented data is derived from a systematic in vitro comparison of this compound, carbenicillin, and ticarcillin against multiple clinical isolates of P. aeruginosa. The following protocol was employed:

Bacterial Isolates and Culture Preparation:

  • A total of 68 recent clinical isolates of Pseudomonas aeruginosa were utilized in the study.

  • For MIC determination, overnight cultures of the isolates were diluted to achieve final inoculum concentrations of approximately 10⁵, 10⁷, and 10⁸-10⁹ colony-forming units (CFU)/ml.

Minimum Inhibitory Concentration (MIC) Assay:

  • A macrotube dilution technique was used to determine the MIC of each antibiotic.

  • The antibiotics were tested at varying concentrations against the prepared bacterial inocula.

  • The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth after a specified incubation period.

Influence of pH:

  • To assess the impact of pH on antibiotic activity, the inhibitory effects of the drugs were evaluated in media adjusted to pH 6, 7, and 8.

Bactericidal Rate and Beta-Lactamase Stability:

  • The study also noted that at sufficient inhibitory concentrations, the rates of bacterial killing for the three compounds were similar.

  • The observed differences in anti-pseudomonal activity were not attributed to variations in stability against pseudomonal β-lactamases.

Experimental Workflow for Antibiotic Susceptibility Testing

The following diagram illustrates the general workflow for determining the in vitro efficacy of antibiotics like this compound and carbenicillin against Pseudomonas aeruginosa.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis Isolates 68 P. aeruginosa Isolates Culture Overnight Culture Isolates->Culture Inoculum Prepare Inocula (10^5, 10^7, 10^9 CFU/ml) Culture->Inoculum Incubation Incubate Tubes Inoculum->Incubation Antibiotics Prepare Antibiotic Dilutions (this compound, Carbenicillin) Antibiotics->Incubation Observation Observe for Visible Growth Incubation->Observation MIC Determine MIC Observation->MIC Comparison Compare Median MICs MIC->Comparison pH_Effect Analyze pH Effect (pH 6, 7, 8) MIC->pH_Effect

Caption: Workflow for determining and comparing the Minimum Inhibitory Concentration (MIC) of antibiotics.

Conclusion

The available experimental data clearly indicates that this compound is a more potent in vitro agent against Pseudomonas aeruginosa than carbenicillin. This is evidenced by its lower median MIC values, particularly at standard bacterial inocula. While the efficacy of both drugs is influenced by factors such as inoculum size and pH, this compound consistently demonstrates superior inhibitory activity under the tested conditions. These findings are crucial for informing further research and development of penicillin-based antibiotics for the treatment of P. aeruginosa infections. It is important to note that while in vitro studies provide a strong indication of potential efficacy, in vivo studies are necessary to confirm these findings in a clinical setting.

References

A Comparative In Vivo Efficacy Analysis of Pirbenicillin and Ticarcillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of Pirbenicillin and Ticarcillin, two important β-lactam antibiotics. While direct comparative in vivo studies are limited in publicly available literature, this document synthesizes available data to offer insights into their relative performance, primarily focusing on their activity against Pseudomonas aeruginosa, a clinically significant pathogen.

Quantitative Data Summary

A direct comparison of the in vitro activity of this compound and Ticarcillin against Pseudomonas aeruginosa provides a baseline for understanding their potential in vivo efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from a comparative study.

AntibioticInoculum Size (CFU/ml)Median MIC (µg/ml)Reference
This compound ~10⁵3.1[1][2]
10⁷6.25[1][2]
10⁸-10⁹50[1]
Ticarcillin ~10⁵12.5
10⁷12.5
10⁸-10⁹50

Note: CFU/ml = Colony-Forming Units per milliliter; MIC = Minimum Inhibitory Concentration.

In Vivo Efficacy Overview

This compound: Studies have indicated that this compound demonstrates significant in vivo activity against P. aeruginosa in mouse infection models. It has been reported to have a three- to four-fold greater potency than carbenicillin, a related antibiotic, in both in vitro and in vivo settings against this pathogen.

Ticarcillin: The in vivo efficacy of Ticarcillin, often in combination with a β-lactamase inhibitor like clavulanic acid, has been more extensively studied. In mouse models of infection, including pneumonia and pyelonephritis caused by β-lactamase-producing bacteria, Ticarcillin has demonstrated therapeutic effects. For instance, in a guinea pig model of experimental P. aeruginosa pneumonia, Ticarcillin was one of the β-lactam agents evaluated, showing efficacy in less severe infections. In polymicrobial infections in mice caused by Escherichia coli and Bacteroides fragilis, Ticarcillin alone was found to be ineffective against β-lactamase producing strains, highlighting the importance of combination therapy.

Mechanism of Action

Both this compound and Ticarcillin are part of the penicillin class of β-lactam antibiotics. Their bactericidal action is achieved by inhibiting the synthesis of the bacterial cell wall.

cluster_bacterium Bacterial Cell cluster_antibiotics Mechanism of Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Maintains Integrity Cell_Lysis Cell Lysis Cell_wall->Cell_Lysis This compound This compound This compound->Inhibition Ticarcillin Ticarcillin Ticarcillin->Inhibition Inhibition->PBP

Caption: Mechanism of action for this compound and Ticarcillin.

Experimental Protocols

While specific protocols for a direct comparative in vivo study are unavailable, a general methodology for assessing the efficacy of antibiotics in a murine infection model is described below.

Murine Systemic Infection Model

  • Animal Model: Female BALB/c mice (6-8 weeks old, weighing 20-25g) are typically used. Animals are housed in a controlled environment and allowed to acclimatize for at least one week prior to the experiment.

  • Bacterial Strain: A clinically relevant strain of Pseudomonas aeruginosa is grown in a suitable broth medium (e.g., Mueller-Hinton broth) to mid-log phase. The bacterial suspension is then washed and diluted in sterile saline to the desired concentration for infection.

  • Infection: Mice are infected via intraperitoneal injection with a bacterial suspension that is lethal for untreated control animals within 24-48 hours (typically around 1-5 x 10⁷ CFU/mouse).

  • Treatment:

    • Test groups receive varying doses of this compound or Ticarcillin.

    • A control group receives the vehicle (e.g., sterile saline) only.

    • Another control group may receive a standard-of-care antibiotic for comparison.

    • Treatment is typically administered subcutaneously or intravenously at specific time points post-infection (e.g., 1 and 6 hours after bacterial challenge).

  • Efficacy Endpoint: The primary endpoint is the survival of the mice over a set period (e.g., 7 days). The 50% protective dose (PD₅₀), which is the dose required to protect 50% of the infected animals from death, is then calculated for each antibiotic.

  • Bacterial Load Determination (Optional): At a predetermined time point post-treatment, a subset of animals from each group can be euthanized. Blood, spleen, or other relevant organs are collected, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/g of tissue or ml of blood). A significant reduction in bacterial load compared to the control group indicates drug efficacy.

Conclusion

Based on available in vitro data, this compound demonstrates greater potency against Pseudomonas aeruginosa compared to Ticarcillin, as indicated by its lower MIC values. However, the absence of direct comparative in vivo studies makes it challenging to definitively conclude superior efficacy in a clinical context. Both antibiotics share a common mechanism of action by disrupting bacterial cell wall synthesis. For infections caused by β-lactamase producing strains, Ticarcillin is often formulated with a β-lactamase inhibitor to enhance its effectiveness. Further head-to-head in vivo studies are warranted to provide a more comprehensive comparison of the therapeutic potential of this compound and Ticarcillin.

References

Comparative Guide to Confirmatory Assays for Pirbenicillin's Bactericidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pirbenicillin's bactericidal activity with alternative antibiotics, supported by experimental data. It includes detailed methodologies for key confirmatory assays and visual representations of experimental workflows and the underlying mechanism of action.

Comparative Bactericidal Performance

This compound, a semisynthetic penicillin, has demonstrated potent bactericidal activity, particularly against problematic Gram-negative pathogens such as Pseudomonas aeruginosa. Its performance, when compared to other anti-pseudomonal penicillins like Carbenicillin and Ticarcillin, shows a significant advantage in in vitro studies.

The bactericidal action of this compound is typically observed at concentrations at or near its Minimum Inhibitory Concentration (MIC), indicating a potent killing effect.[1][2] Comparative studies have highlighted that this compound can be up to eight- and four-fold more effective in its bactericidal action against Pseudomonas isolates than Carbenicillin and Ticarcillin, respectively, particularly when tested in appropriately buffered media.[1][2]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) Against Pseudomonas aeruginosa
AntibioticMedian MIC (μg/mL) at ~10⁵ CFU/mL inoculumMedian MIC (μg/mL) at ~10⁷ CFU/mL inoculum
This compound 3.16.25
Ticarcillin 12.512.5
Carbenicillin 2550

Data compiled from studies on 68 recent isolates of Pseudomonas aeruginosa.[3]

It is important to note that the activity of this compound, like other beta-lactams, can be influenced by factors such as inoculum size and pH. An increase in the bacterial inoculum can lead to a decrease in the apparent activity of the antibiotic. Furthermore, this compound's inhibitory activity is enhanced at a lower pH.

Experimental Protocols for Confirmatory Assays

Two key assays are fundamental in confirming the bactericidal activity of an antibiotic: the Minimum Bactericidal Concentration (MBC) assay and the Time-Kill Kinetics assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Protocol:

  • MIC Determination: First, determine the Minimum Inhibitory Concentration (MIC) of this compound, Carbenicillin, and Ticarcillin for the target bacterial strain (e.g., P. aeruginosa) using a standardized broth microdilution method.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: Perform serial twofold dilutions of the antibiotics in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension, achieving a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.

  • Subculturing: Following incubation, select the wells showing no visible growth (the MIC well and wells with higher concentrations). From each of these wells, subculture a fixed volume (e.g., 10 μL) onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Second Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Workflow for MBC Assay

MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination MIC_Prep Prepare Antibiotic Dilutions MIC_Inoc Inoculate with Bacterial Suspension MIC_Prep->MIC_Inoc MIC_Incub Incubate 18-24h MIC_Inoc->MIC_Incub MIC_Read Read MIC MIC_Incub->MIC_Read Subculture Subculture from Clear Wells MIC_Read->Subculture Select wells at and above MIC MBC_Incub Incubate Agar Plates 18-24h Subculture->MBC_Incub MBC_Count Count Colonies MBC_Incub->MBC_Count MBC_Determine Determine MBC (≥99.9% killing) MBC_Count->MBC_Determine

Caption: Workflow for Determining the Minimum Bactericidal Concentration (MBC).

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antibiotic kills a bacterial population over time.

Protocol:

  • Preparation of Inoculum: Prepare a logarithmic phase bacterial culture in a suitable broth medium to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Antibiotic Concentrations: Prepare flasks or tubes containing the broth medium with the antibiotics at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x, and 8x MIC). Also, include a growth control flask without any antibiotic.

  • Inoculation and Incubation: Inoculate each flask with the prepared bacterial suspension and incubate at 35-37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in a sterile saline or buffer solution. Plate a specific volume of each dilution onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of viable colonies (CFU/mL) for each time point and antibiotic concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the CFU/mL from the initial inoculum.

Workflow for Time-Kill Kinetics Assay

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis Prep_Culture Prepare Log-Phase Bacterial Culture Inoculate Inoculate Flasks Prep_Culture->Inoculate Prep_Flasks Prepare Flasks with Antibiotic Concentrations Prep_Flasks->Inoculate Sample Sample at Time Points (0, 2, 4, 6, 24h) Inoculate->Sample Incubate with Shaking Dilute Serially Dilute Samples Sample->Dilute Plate Plate Dilutions on Agar Dilute->Plate Incubate_Plates Incubate Plates 18-24h Plate->Incubate_Plates Count_CFU Count CFU/mL Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Caption: Workflow for the Time-Kill Kinetics Assay.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding to and inactivation of Penicillin-Binding Proteins (PBPs).

PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the cross-linking of the peptidoglycan layers, leading to a weakened cell wall and ultimately cell lysis.

Signaling Pathway of Beta-Lactam Antibiotic Action

Beta_Lactam_Pathway cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) PG_Synthesis Peptidoglycan Synthesis (Cell Wall Cross-linking) PBP->PG_Synthesis Catalyzes Cell_Wall Stable Cell Wall PG_Synthesis->Cell_Wall Leads to Lysis Cell Lysis PG_Synthesis->Lysis Inhibition leads to This compound This compound (Beta-Lactam Antibiotic) This compound->PBP Binds to and Inhibits

Caption: Mechanism of this compound action via inhibition of Penicillin-Binding Proteins.

References

A Head-to-Head Comparison of Pirbenicillin and Other Antipseudomonal Penicillins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Pirbenicillin and other antipseudomonal penicillins, including Carbenicillin, Ticarcillin, and Piperacillin. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the relative performance and characteristics of these antibacterial agents. This comparison focuses on their in vitro efficacy against key pathogens, particularly Pseudomonas aeruginosa, their mechanisms of action, and the experimental protocols used for their evaluation.

In Vitro Efficacy

The in vitro activity of antipseudomonal penicillins is a critical indicator of their potential clinical utility. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and its key comparators against Pseudomonas aeruginosa and other relevant bacteria.

Table 1: Comparative In Vitro Activity (MIC) Against Pseudomonas aeruginosa

AntibioticMedian MIC (μg/mL) at ~10⁵ CFU/mL inoculumMIC Range (μg/mL) at ~10⁷ CFU/mL inoculumMIC Range (μg/mL) at ~10⁸-10⁹ CFU/mL inoculum
This compound 3.1[1][2]6.25[1][2]50[1]
Ticarcillin 12.512.550
Carbenicillin 2550100
Piperacillin 6.3 (over 60% of isolates inhibited)--

Table 2: In Vitro Activity of this compound Against Various Bacterial Species

Bacterial SpeciesMIC Values (μg/mL)
Escherichia coli Comparable to Carbenicillin
Serratia Comparable to Carbenicillin
Citrobacter Comparable to Carbenicillin
Enterobacter Comparable to Carbenicillin
Proteus spp. Less active than Carbenicillin
Streptococcus faecalis More active than Carbenicillin

Key Findings from In Vitro Studies:

  • This compound demonstrates greater in vitro activity against Pseudomonas aeruginosa compared to Ticarcillin and Carbenicillin, with a lower median MIC.

  • The efficacy of all three penicillins (this compound, Ticarcillin, and Carbenicillin) is influenced by the inoculum size, with higher MICs observed at higher bacterial concentrations.

  • The antibacterial activity of this compound against P. aeruginosa is pH-dependent, showing greater inhibition at a lower pH of 6.

  • Piperacillin also shows potent activity against P. aeruginosa, inhibiting a majority of isolates at a concentration of 6.3 μg/mL.

  • This compound exhibits a broad spectrum of activity, with efficacy against various Gram-negative and Gram-positive bacteria.

Mechanism of Action and Resistance

Antipseudomonal penicillins, including this compound, are bactericidal β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

Mechanism_of_Action Antipseudomonal Penicillin Antipseudomonal Penicillin Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Antipseudomonal Penicillin->Penicillin-Binding Proteins (PBPs) Binds to Transpeptidase Activity Transpeptidase Activity Penicillin-Binding Proteins (PBPs)->Transpeptidase Activity Inhibits Peptidoglycan Cross-linking Peptidoglycan Cross-linking Transpeptidase Activity->Peptidoglycan Cross-linking Blocks Cell Wall Synthesis Cell Wall Synthesis Peptidoglycan Cross-linking->Cell Wall Synthesis Disrupts Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Leads to

Mechanism of action of antipseudomonal penicillins.

Bacterial resistance to antipseudomonal penicillins is a significant clinical concern. The primary mechanisms of resistance in P. aeruginosa include:

  • Enzymatic Degradation: Production of β-lactamase enzymes, such as AmpC, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.

  • Target Site Modification: Mutations in the penicillin-binding proteins (PBPs) that reduce the binding affinity of the antibiotic.

  • Reduced Permeability: Changes in the outer membrane porins that restrict the entry of the antibiotic into the bacterial cell.

  • Efflux Pumps: Active transport systems that pump the antibiotic out of the cell.

Resistance_Mechanisms cluster_0 Bacterial Cell Antibiotic Antibiotic PBP Penicillin-Binding Protein (PBP) Antibiotic->PBP Inhibits Mutated PBP Mutated PBP (Reduced Affinity) Antibiotic->Mutated PBP Ineffective binding Cell Wall Cell Wall PBP->Cell Wall Synthesizes Efflux Pump Efflux Pump Efflux Pump->Antibiotic Expels Beta-lactamase Beta-lactamase Beta-lactamase->Antibiotic Degrades

Key resistance mechanisms to antipseudomonal penicillins.

Experimental Protocols

The following section details a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antipseudomonal penicillins against Pseudomonas aeruginosa using the broth microdilution method.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Streak a culture of P. aeruginosa on a suitable agar plate and incubate overnight at 35-37°C.

    • Select several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of Antibiotic in Microtiter Plate B->C D Incubate Plate (16-20 hours at 35-37°C) C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Experimental workflow for MIC determination.

Pharmacokinetics and Clinical Efficacy

Conclusion

References

A Comparative Guide to the Reproducibility of Pirbenicillin Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective clinical use of antibiotics like pirbenicillin, a broad-spectrum penicillin, relies on accurate and reproducible in vitro susceptibility testing. Consistent results across different laboratories and methodologies are crucial for guiding therapeutic decisions, monitoring resistance trends, and in the research and development of new antimicrobial agents. This guide provides a comparative overview of common susceptibility testing methods, focusing on their reproducibility. While specific comparative reproducibility studies on this compound are limited, this document leverages data from other penicillins to illustrate the performance of these methods.

Data Presentation: Comparison of Susceptibility Testing Method Performance

The reproducibility of various susceptibility testing methods is typically evaluated by comparing their results to a reference method, often broth microdilution (BMD). Key metrics include categorical agreement (the percentage of isolates correctly classified as susceptible, intermediate, or resistant) and the rates of different types of errors.

Table 1: Performance Comparison of Common Susceptibility Testing Methods for Penicillins

MethodCategorical Agreement (%)Very Major Errors (%)Major Errors (%)Minor Errors (%)Source(s)
Gradient Strip (E-test) 92Not ReportedNot ReportedNot Reported[1]
Disk Diffusion 90.7 - 93.3Additional 2 vs. automatedAdditional 3 vs. automatedNot Reported[2]
Automated Dilution (e.g., Vitek) 93.3145[2]

Experimental Protocols

Accurate and reproducible results are contingent on standardized experimental procedures. The following are summarized protocols for the key susceptibility testing methods discussed.

Broth Microdilution (BMD)

This method is widely considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test bacteria, equivalent to a 0.5 McFarland standard, is prepared.

  • Plate Preparation: A series of wells on a microtiter plate are filled with broth medium containing serial twofold dilutions of this compound.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-24 hours.

  • Result Interpretation: The MIC is read as the lowest concentration of this compound in which there is no visible bacterial growth.

Kirby-Bauer Disk Diffusion

This qualitative method assesses bacterial susceptibility based on the size of the zone of growth inhibition around an antibiotic-impregnated disk.

Methodology:

  • Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland standard) is prepared.

  • Plate Inoculation: A Mueller-Hinton agar plate is evenly inoculated with the bacterial suspension to create a lawn.

  • Disk Application: A paper disk containing a standardized amount of this compound is placed on the agar surface.

  • Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition is measured in millimeters and interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.[3]

Gradient Diffusion Test (E-test)

This method is a quantitative assay that determines the MIC using a plastic strip with a predefined antibiotic gradient.

Methodology:

  • Inoculum and Plate Preparation: Similar to the disk diffusion method, a standardized inoculum is swabbed onto a Mueller-Hinton agar plate.

  • Strip Application: An E-test strip containing a gradient of this compound is applied to the agar surface.

  • Incubation: The plate is incubated under the same conditions as the disk diffusion method.

  • Result Interpretation: An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an inter-laboratory study designed to compare the reproducibility of different this compound susceptibility testing methods.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase cluster_output Output Strain Standardized Bacterial Isolate Panel BMD Broth Microdilution (Reference Method) Strain->BMD Distribute Disk Disk Diffusion Strain->Disk Distribute Etest Gradient Strip (E-test) Strain->Etest Distribute Protocols Standardized Testing Protocols (CLSI/EUCAST) Protocols->BMD Implement Protocols->Disk Implement Protocols->Etest Implement Labs Participating Laboratories Collect Collect Raw Data (MICs, Zone Diameters) BMD->Collect Disk->Collect Etest->Collect Compare Compare Methods to Reference (BMD) Collect->Compare Stats Calculate Reproducibility Metrics (Agreement, Error Rates) Compare->Stats Report Publish Comparison Guide Stats->Report

Caption: Workflow for inter-laboratory comparison of susceptibility testing methods.

References

Cross-Validation of Pirbenicillin Activity in Different Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Pirbenicillin's antibacterial activity against various bacterial strains, comparing its performance with other established β-lactam antibiotics. The information presented is supported by experimental data to aid in research and drug development endeavors.

Executive Summary

This compound is a semisynthetic penicillin that demonstrates broad-spectrum antibacterial activity. It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This guide summarizes its in vitro efficacy against key Gram-positive and Gram-negative bacteria, presenting comparative data with Carbenicillin and Ticarcillin. Detailed experimental protocols for assessing antibacterial activity are also provided, along with a visual representation of its mechanism of action.

Data Presentation: Comparative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against various bacterial strains. MIC values are a standard measure of an antibiotic's potency; lower values indicate greater efficacy.

Table 1: Activity against Pseudomonas aeruginosa

AntibioticMedian MIC (µg/mL)Fold Difference vs. This compoundReference
This compound 3.1 -[1]
Ticarcillin12.54x higher[1]
Carbenicillin258x higher[1]

Data from a study of 68 recent isolates of Pseudomonas aeruginosa with an inoculum of approximately 10^5 CFU/mL.[1]

Table 2: General Activity Profile of this compound

Bacterial GroupActivity LevelNotesReferences
Pseudomonas aeruginosaHighThis compound's MIC is reported to be approximately one-fourth that of Carbenicillin.[2]
Enterobacteriaceae (e.g., E. coli, Serratia, Citrobacter, Enterobacter)ModerateComparable activity to Carbenicillin.
Gram-positive cocci (e.g., Streptococcus faecalis)ModerateMore active than Carbenicillin.
Proteus spp.LowLess active than Carbenicillin.
Ampicillin-resistant E. coliInactiveNot effective against these strains.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial activity of compounds like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

a. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic Stock Solutions: Prepare sterile stock solutions of the antibiotics to be tested at a known high concentration.

  • 96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.

b. Inoculum Preparation:

  • From the overnight culture, create a bacterial suspension in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Plate Preparation and Inoculation:

  • Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.

  • In the first column of wells, add 50 µL of the antibiotic stock solution to achieve the highest desired concentration.

  • Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column of dilutions.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).

d. Incubation and Reading:

  • Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

a. Preparation of Materials:

  • Bacterial Culture: As described for the broth microdilution method.

  • Mueller-Hinton Agar (MHA) Plates: Poured to a uniform depth of 4 mm.

  • Antibiotic Disks: Paper disks impregnated with a standardized concentration of the antibiotic.

  • Sterile Cotton Swabs.

b. Inoculation:

  • Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).

  • Remove excess fluid by pressing the swab against the inside of the tube.

  • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

c. Application of Disks and Incubation:

  • Aseptically place the antibiotic disks on the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar and are at least 24 mm apart.

  • Invert the plates and incubate at 35-37°C for 16-24 hours.

d. Interpretation:

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Mandatory Visualization

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, targets and inhibits penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inactivating PBPs, this compound disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death. While the specific binding affinities of this compound to various PBPs are not extensively detailed in publicly available literature, its mechanism is consistent with that of other ureidopenicillins which are known to have a high affinity for PBP3 in Gram-negative bacteria.

G cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid UDP-NAG->UDP-NAM MurA/B UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC-F Lipid_I Lipid I UDP-NAM-pentapeptide->Lipid_I MraY Lipid_Carrier Lipid Carrier Lipid_II Lipid II Lipid_I->Lipid_II MurG Translocase Translocase (Flippase) Lipid_II->Translocase Growing_Peptidoglycan Growing Peptidoglycan Chain Translocase->Growing_Peptidoglycan Glycosyltransferase activity of PBPs Cross-linked_Peptidoglycan Cross-linked Peptidoglycan Growing_Peptidoglycan->Cross-linked_Peptidoglycan Transpeptidase activity of PBPs PBPs Penicillin-Binding Proteins (PBPs) This compound This compound This compound->PBPs Inhibits

Caption: this compound inhibits Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan synthesis.

Experimental Workflow: Broth Microdilution MIC Test

The following diagram illustrates the key steps in performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate dilute_antibiotic Prepare Serial Dilutions of Antibiotic in 96-Well Plate dilute_antibiotic->inoculate_plate incubate Incubate Plate (35-37°C, 16-20h) inoculate_plate->incubate read_results Read Results by Visual Inspection for Turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

References

Safety Operating Guide

Proper Disposal of Pirbenicillin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

High-concentration stock solutions of antibiotics are generally considered hazardous chemical waste and must be collected in approved containers for disposal.[1][2] The disposal method for lower concentration materials, such as culture media, often depends on the heat stability of the specific antibiotic.[1]

Summary of Disposal Methods for Beta-Lactam Antibiotic Waste

The following table summarizes recommended disposal methods for different types of waste containing beta-lactam antibiotics.

Waste TypeRecommended Disposal MethodKey Considerations
High-Concentration Liquid Waste (e.g., stock solutions, unused formulations)Chemical Inactivation followed by Hazardous Waste DisposalConsidered hazardous chemical waste.[1] Must be rendered biologically inactive before disposal.
Low-Concentration Liquid Waste (e.g., contaminated culture media)Autoclave (if heat-labile) or Chemical Inactivation (if heat-stable)Autoclaving is effective for heat-sensitive antibiotics. For heat-stable antibiotics, chemical inactivation is necessary.
Contaminated Solid Waste (e.g., petri dishes, flasks, gloves, and other lab supplies)Autoclave and dispose of as biohazardous waste.If grossly contaminated with high concentrations of a heat-stable antibiotic, it should be treated as chemical waste.
Sharps (e.g., needles, scalpels)Place in a designated sharps container for hazardous waste.Follow institutional guidelines for the disposal of contaminated sharps.

Experimental Protocol: Chemical Inactivation of Pirbenicillin Waste

The primary method for rendering penicillin-type antibiotics inactive is through alkaline hydrolysis. This process cleaves the beta-lactam ring, which is responsible for the antibiotic's biological activity.

Materials:

  • This compound waste solution

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves

  • Designated hazardous waste container

Procedure:

  • Preparation: Conduct the inactivation procedure in a fume hood or a designated waste treatment area. Ensure all necessary PPE is worn.

  • Alkaline Hydrolysis: For every one volume of this compound waste solution, slowly add two volumes of 1 M NaOH solution. For example, to 100 mL of this compound waste, add 200 mL of 1 M NaOH.

  • Reaction Time: Allow the mixture to react for at least one hour to ensure complete hydrolysis of the beta-lactam ring.

  • Neutralization: After the reaction period, neutralize the alkaline solution. Slowly add 1 M HCl while continuously monitoring the pH with a calibrated pH meter. Continue adding acid until the pH is between 6.0 and 8.0.

  • Collection and Disposal: Transfer the neutralized, inactivated solution into a clearly labeled hazardous waste container. This container should be designated for aqueous chemical waste and must comply with your institution's and local regulations.

  • Final Disposal: Arrange for the collection and final disposal of the hazardous waste through a certified hazardous waste management contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 A This compound Waste Generated B Characterize Waste A->B C High-Concentration Liquid (Stock Solutions) B->C Liquid D Low-Concentration Liquid (Culture Media) B->D Liquid E Contaminated Solids (Gloves, Plates) B->E Solid F Chemical Inactivation (Alkaline Hydrolysis) C->F G Heat Stable? D->G H Autoclave E->H I Neutralize (pH 6-8) F->I G->F Yes G->H No K Dispose as Biohazardous Waste H->K J Collect as Hazardous Waste I->J L Final Disposal by Certified Vendor J->L K->L

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.